Bellidifolin
Description
This compound has been reported in Gentiana algida, Gentiana thunbergii, and other organisms with data available.
isolated from Swertia japonica; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5,8-trihydroxy-3-methoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c1-19-6-4-9(17)11-10(5-6)20-14-8(16)3-2-7(15)12(14)13(11)18/h2-5,15-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIORNFCMMYMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182262 | |
| Record name | Bellidifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2798-25-6 | |
| Record name | Bellidifolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2798-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bellidifolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002798256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bellidifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bellidifolin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X522Q6XJR9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bellidifolin: A Technical Guide to its Discovery, Isolation, and Biological Significance
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Bellidifolin is a naturally occurring tetraoxygenated xanthone first identified in the 1960s. Found predominantly in plants of the Gentianaceae family, such as those from the Gentiana, Gentianella, and Swertia genera, this compound has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] Extensive research has demonstrated its potential as a hepatoprotective, hypoglycemic, anti-inflammatory, antioxidant, and cardioprotective agent.[3][4] this compound exerts its biological effects through the modulation of key cellular signaling pathways, including the PI3K-Akt and TGF-β1/Smad pathways.[4][5] This technical guide provides a comprehensive overview of the history of this compound's discovery and isolation, detailed experimental protocols for its extraction and purification, a summary of its key quantitative characteristics, and a visualization of its known signaling mechanisms to support ongoing and future research and development efforts.
Discovery and History
The phytochemical investigation of the Gentiana genus, which began in earnest in the 1960s, led to the isolation of numerous secondary metabolites, including a rich variety of xanthones.[6] The discovery of this compound is linked to the study of pigments in Gentiana bellidifolia, a species native to New Zealand.[5][7] A pivotal 1965 paper on "Gentian pigments" detailed the characterization of several penta-oxygenated xanthones from this plant, marking the formal entry of this compound into the scientific literature.[6] The name of the compound itself is derived directly from this parent species.
Initially identified as a plant pigment, subsequent research has focused on its wide-ranging biological activities.[1] It is now recognized as a significant active component in traditional medicines, such as the Mongolian and Tibetan use of Gentianella acuta for heart conditions.[4][8] Modern studies have confirmed its therapeutic potential for cardiovascular disease, diabetes, and nerve injury, solidifying its status as a compound of high interest for drug development.[4][9][10]
Physicochemical and Structural Data
This compound (IUPAC Name: 1,5,8-trihydroxy-3-methoxyxanthen-9-one) is a polyphenolic compound with the chemical formula C₁₄H₁₀O₆.[11] Its structure features a xanthen-9-one core with three hydroxyl groups and one methoxy group.[11]
Table 1: General Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1,5,8-trihydroxy-3-methoxyxanthen-9-one | PubChem[11] |
| Molecular Formula | C₁₄H₁₀O₆ | PubChem[11] |
| Molecular Weight | 274.22 g/mol | PubChem[11] |
| CAS Number | 2798-25-6 | PubChem[11] |
| Appearance | Yellowish powder / Yellow transparent crystal | Patent CN104447671B[1] |
| Solubility | Insoluble in water | ResearchGate[3] |
Table 2: Crystallographic Data for this compound Single Crystal
Data obtained from recrystallization and single-crystal X-ray diffraction analysis.
| Parameter | Value | Source |
| Crystal System | Triclinic | Patent CN104447671B[1] |
| Space Group | P-1 | Patent CN104447671B[1] |
| Unit Cell Parameters | a=7.0602(14)Å, b=7.5236(15)Å, c=10.662(2)Å | Patent CN104447671B[1] |
| α=86.65(3)°, β=79.84(3)°, γ=84.96(3)° | Patent CN104447671B[1] | |
| Unit Cell Volume (V) | 554.77(19)ų | Patent CN104447671B[1] |
| Molecules per Unit Cell (Z) | 2 | Patent CN104447671B[1] |
| Purity | >99% | Patent CN104447671B[1] |
Experimental Protocols: Isolation and Purification
This compound is primarily isolated from plant sources using solvent extraction followed by chromatographic purification. The following protocols are based on established methodologies.
Protocol 1: Extraction and Isolation from Gentianella acuta
This protocol is adapted from methodologies described for the extraction of this compound for the study of its cardioprotective effects.[8]
3.1.1 Materials and Equipment
-
Dried, whole-plant Gentianella acuta
-
95% Ethanol
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous ethanol
-
Silica gel (200-300 mesh)
-
Rotary evaporator
-
Soxhlet extractor
-
Reflux apparatus
-
Crusher/grinder
-
Chromatography column
3.1.2 Extraction Workflow
Caption: Workflow for this compound isolation from G. acuta.
3.1.3 Detailed Steps
-
Material Preparation: The whole grass of G. acuta is crushed and dried.
-
Initial Extraction: The dried material is subjected to reflux extraction with 95% ethanol. This process is repeated three times to maximize yield.
-
Concentration: The combined ethanol extracts are concentrated under vacuum using a rotary evaporator to produce a crude mixture.
-
Solvent Partitioning: The crude mixture is then extracted with ethyl acetate in a Soxhlet extractor until the resulting extract is colorless.[8]
-
Precipitation: The ethyl acetate extract is concentrated, and an equal amount of anhydrous ethanol is added. This causes a yellow precipitate of this compound and other xanthones to form. After drying, a yield of approximately 25 g of precipitate can be obtained from the starting material.[8]
-
Chromatography Preparation: The dried precipitate is redissolved in ethyl acetate and mixed with an equal amount of silica gel (200 mesh) until the particles are dry and uniform.
-
Purification: The sample is loaded onto a silica gel chromatography column (e.g., 150 g of 200-300 mesh silica gel).[8]
-
Elution: The column is eluted using a mobile phase of petroleum ether:ethyl acetate (7:3). The target compound is collected based on fraction analysis.
-
Final Product: The solvent is removed from the collected fractions under reduced pressure to yield the purified this compound. A final yield of 2 g of the target compound was reported from the 25 g precipitate.[8]
Protocol 2: Preparation of this compound Single Crystals
This protocol is based on the recrystallization method described in patent CN104447671B for producing high-purity single crystals suitable for X-ray diffraction.[1]
3.2.1 Materials and Equipment
-
Crude or purified this compound
-
Solvent system (e.g., Tetrahydrofuran (THF), Acetone, Ethyl Acetate, 2-Butanone, or mixtures thereof)
-
Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)
-
Filtration apparatus
-
Crystallization vessel
-
Constant temperature incubator or environment (0-30°C)
3.2.2 Detailed Steps
-
Dissolution: Dissolve a known quantity of this compound (e.g., 1.0 g) in a suitable solvent (e.g., 20 mL of THF). The solvent volume should be 20 to 60 times the mass of the solute (mL/g).
-
Heating: Heat the mixture to a temperature between 40°C and the solvent's boiling point (e.g., 60°C for THF) with stirring until the solid is completely dissolved.[1]
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities.
-
Cooling and Crystallization: Allow the filtrate to cool naturally to room temperature.
-
Incubation: Place the vessel in a constant temperature environment (e.g., 20°C) and let it stand undisturbed for a period of 7 to 20 days to allow for slow evaporation and crystal growth.[1]
-
Harvesting: Once well-formed yellow transparent crystals have appeared, harvest them by filtration. The resulting crystals have been shown to have a purity exceeding 99%.[1]
Biological Activity and Signaling Pathways
This compound has been shown to modulate several critical signaling pathways, contributing to its therapeutic effects, particularly in cardioprotection and anti-fibrosis.
PI3K-Akt Signaling Pathway
In studies using H9c2 rat myocardial cells, this compound demonstrated a protective effect against hydrogen peroxide-induced oxidative stress and injury.[4][12] This protection is mediated by the activation of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway. Activation of Akt, in turn, leads to the downregulation of Glycogen Synthase Kinase-3β (GSK-3β).[4][12] This cascade ultimately enhances cell survival and reduces apoptosis.
Caption: this compound's activation of the pro-survival PI3K/Akt pathway.
TGF-β1/Smad Signaling Pathway
This compound has also been identified as an anti-fibrotic agent. It can ameliorate isoprenaline-induced myocardial fibrosis by repressing the activation of the Transforming Growth Factor-β1 (TGF-β1)/Smads signaling pathway.[5] This pathway is a central regulator of fibrosis, where TGF-β1 binding to its receptor leads to the phosphorylation and activation of Smad proteins, which then translocate to the nucleus to regulate the transcription of pro-fibrotic genes like collagen.
Caption: this compound's inhibition of the pro-fibrotic TGF-β1/Smad pathway.
Conclusion
Since its initial discovery in Gentiana bellidifolia in 1965, this compound has evolved from a simple plant pigment to a highly promising pharmacologically active compound. The development of refined isolation protocols, including methods for producing high-purity single crystals, has enabled detailed investigation into its biological mechanisms. Its ability to modulate critical cellular pathways like PI3K/Akt and TGF-β1/Smad underscores its potential in treating complex diseases such as cardiovascular disorders. This guide consolidates the key historical, chemical, and biological data on this compound to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this remarkable natural product.
References
- 1. Isaac Henry Burkill - Wikipedia [en.wikipedia.org]
- 2. Gentiana burkillii in Flora of China @ efloras.org [efloras.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. nzpcn.org.nz [nzpcn.org.nz]
- 6. researchgate.net [researchgate.net]
- 7. Gentianella bellidifolia - Wikipedia [en.wikipedia.org]
- 8. This compound from Gentianella acuta (Michx.) Hulten protects H9c2 cells from hydrogen peroxide-induced injury via the PI3K-Akt signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytochemicals and biological activities of Gentiana species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C14H10O6 | CID 5281623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Gentiana lawrencei Burkill | Plants of the World Online | Kew Science [powo.science.kew.org]
The Synthesis and Biological Significance of Bellidifolin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bellidifolin, a naturally occurring xanthone, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of this compound derivatives, covering their synthesis, biological activities, and the signaling pathways they modulate. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the xanthone scaffold.
Introduction to this compound
This compound (1,5,8-trihydroxy-3-methoxyxanthen-9-one) is a tetraoxygenated xanthone found predominantly in plants of the Gentianaceae and Swertiaceae families.[1] Historically used in traditional medicine, modern research has begun to unravel the scientific basis for its therapeutic effects. The rigid, planar structure of the xanthone core, combined with its specific hydroxylation and methoxylation pattern, endows this compound with a range of biological properties, making it an attractive starting point for the development of novel drug candidates.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the construction of the core xanthone scaffold followed by functional group manipulations. While specific protocols for a wide array of this compound derivatives are not extensively reported, the synthesis can be achieved by adapting established methods for xanthone formation.
General Synthetic Strategies for the Xanthone Core
The most common and versatile method for constructing the xanthone skeleton is the acid-catalyzed condensation of a salicylic acid derivative with a phenol, often mediated by Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). This approach allows for the regioselective formation of the xanthone core. Subsequent modifications, such as alkylation, acylation, or the introduction of various side chains, can then be performed on the hydroxyl groups of the core structure to generate a library of derivatives.
Representative Experimental Protocol: Synthesis of a Hypothetical Alkylated this compound Derivative
The following protocol is a representative example adapted from general xanthone synthesis procedures and has not been specifically reported for this compound itself.
Step 1: Synthesis of the Xanthone Core
-
To a solution of an appropriately substituted salicylic acid (1.0 eq.) and a substituted phloroglucinol derivative (1.2 eq.) in methanesulfonic acid, add phosphorus pentoxide (Eaton's reagent) portion-wise with stirring under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel to afford the desired xanthone core.
Step 2: Alkylation of the Xanthone Core
-
Dissolve the synthesized xanthone core (1.0 eq.) in a suitable solvent such as acetone or DMF.
-
Add a base, for instance, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.), to the solution.
-
Introduce the desired alkylating agent (e.g., an alkyl halide) (1.1-1.5 eq.) and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture to remove the inorganic base.
-
Evaporate the solvent under reduced pressure, and purify the residue by column chromatography to yield the alkylated this compound derivative.
Biological Activities of Xanthone Derivatives
Research into the biological activities of xanthone derivatives has revealed their potential in various therapeutic areas. The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the xanthone scaffold play a crucial role in their biological efficacy.
Anti-Cancer Activity
Numerous studies have demonstrated the cytotoxic effects of xanthone derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Reference |
| Phenyl-substituted xanthone 6 | QGY-7703 (Hepatocellular carcinoma) | 6.27 | [2] |
| Phenyl-substituted xanthone 6 | SMMC-7721 (Hepatocellular carcinoma) | 7.50 | [2] |
| 1,3,8-trihydroxy-2-prenylxanthone | HepG2 (Hepatocellular carcinoma) | Not specified, potent activity | [3] |
| α-mangostin derivative | Various human cancer cell lines | Potent to moderate activity | [4] |
Structure-Activity Relationship (SAR) Insights for Anti-Cancer Activity:
-
The presence of a hydroxyl group ortho to the carbonyl function of the xanthone scaffold appears to contribute significantly to cytotoxicity.[3]
-
The position and number of hydroxyl and prenyl groups substantially influence the anti-proliferative activity.[3][4]
-
Modifications at the C4 position of the xanthone core can improve both anti-cancer activity and drug-like properties.[4]
Enzyme Inhibition
Xanthone derivatives have also been investigated as inhibitors of various enzymes, including tyrosinase, which is involved in melanin biosynthesis.
| Compound | Enzyme | IC50 (µM) | Reference |
| 3-Aryl substituted xanthone 4t | Tyrosinase | 11.3 | [5] |
Structure-Activity Relationship (SAR) Insights for Tyrosinase Inhibition:
-
The introduction of a hydroxyl group in the 3-aromatic ring of 3-aryl substituted xanthones enhances the inhibitory potency against tyrosinase.[5]
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key signaling pathways implicated in various diseases.
PI3K/Akt Signaling Pathway
This compound has demonstrated protective effects in cardiomyocytes by activating the PI3K/Akt signaling pathway.[6] This pathway is crucial for cell survival and proliferation.
Caption: this compound-mediated activation of the PI3K/Akt pathway.
TGF-β1/Smads Signaling Pathway
In the context of myocardial fibrosis, this compound has been found to inhibit the TGF-β1/Smads signaling pathway. This pathway is a key driver of fibrotic processes.
Caption: Inhibition of the TGF-β1/Smads pathway by this compound.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. The synthetic accessibility of the xanthone scaffold allows for the generation of diverse chemical libraries for biological screening. Future research should focus on the synthesis and evaluation of a broader range of this compound derivatives to establish a more comprehensive structure-activity relationship. Furthermore, detailed mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways modulated by these compounds, which will be crucial for their translation into clinical applications. The development of novel this compound-based therapeutics could offer new avenues for the treatment of cancer, inflammatory disorders, and other diseases.
References
- 1. This compound | C14H10O6 | CID 5281623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of phenyl substituted polyoxygenated xanthone derivatives as anti-hepatoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Study on Synthesis and Biological Evaluation of 3-Aryl Substituted Xanthone Derivatives as Novel and Potent Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound from Gentianella acuta (Michx.) Hulten protects H9c2 cells from hydrogen peroxide-induced injury via the PI3K-Akt signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bellidifolin Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bellidifolin, a tetraoxygenated xanthone found predominantly in the Gentianaceae family, has garnered significant scientific interest due to its diverse pharmacological activities, including cardioprotective and anti-inflammatory effects. This document provides detailed protocols for the extraction of this compound from plant sources, its subsequent purification to high purity, and an overview of the key signaling pathways it modulates. The methodologies are presented to aid researchers in obtaining high-quality this compound for further investigation and drug development endeavors.
Introduction
This compound is a promising natural compound with therapeutic potential. Its efficacy is being explored in cardiovascular diseases and cancer, where it has been shown to modulate critical signaling pathways such as the PI3K-Akt, STAT3/COX-2, and Nox4/ROS pathways.[1][2][3] To facilitate the advancement of research on this compound, standardized and efficient protocols for its extraction and purification are essential. This application note offers a comprehensive guide, from the initial extraction from plant material to the final purification steps, and provides visual representations of the experimental workflow and its molecular targets.
Experimental Protocols
I. Extraction of Crude this compound from Gentianella acuta
Two primary methods for the extraction of this compound from the whole plant of Gentianella acuta are described below.
Method 1: Reflux and Soxhlet Extraction [1]
This method is suitable for larger-scale extraction and involves a two-step solvent extraction process.
-
Initial Ethanol Extraction:
-
The whole grass of G. acuta is crushed and dried.
-
The dried plant material is subjected to reflux extraction with 95% ethanol. This process is repeated three times to ensure exhaustive extraction.
-
The ethanol extracts are combined and concentrated under vacuum using a rotary evaporator to yield a crude mixture.
-
-
Ethyl Acetate Fractionation:
-
The concentrated crude mixture is then extracted with ethyl acetate in a Soxhlet extractor. The extraction is continued until the solvent running through the apparatus is colorless, indicating complete extraction of the target compounds.
-
The ethyl acetate extract is concentrated.
-
An equal volume of anhydrous ethanol is added to the concentrated extract to precipitate out a portion of the compounds.
-
The resulting yellow precipitate is collected and dried.
-
Method 2: Ultrasonic Extraction [1]
This method is a rapid technique suitable for smaller-scale extractions.
-
A powdered sample of G. acuta (passed through an 80-mesh sieve) is placed in a conical flask.
-
70% methanol is added to the powdered sample.
-
The mixture is subjected to ultrasound at 40 kHz for 20 minutes to produce a crude extract.[1]
-
The sample is allowed to cool to room temperature, vortexed for 30 seconds, and then centrifuged at 4500 rpm for 10 minutes at 4°C.
-
The supernatant is filtered through a 0.22 µm microporous membrane to remove any particulate matter.
II. Purification of this compound
The crude this compound extract can be purified using a combination of column chromatography and recrystallization.
1. Silica Gel Column Chromatography [1]
-
The dried precipitate (25 g) from the reflux and Soxhlet extraction is dissolved in ethyl acetate.
-
An equal amount of silica gel (200 mesh) is added to the dissolved precipitate, and the mixture is dried until the silica particles are uniform and free-flowing.
-
This sample-loaded silica gel is then applied to a silica gel column (150 g, 200-300 mesh silica gel).
-
The column is eluted with a mobile phase of petroleum ether:ethyl acetate (7:3).
-
Fractions are collected, and the solvent is removed under reduced pressure to yield the purified this compound (2 g).[1]
2. Recrystallization for High Purity
For achieving purity levels exceeding 99%, recrystallization is an effective final step.
-
The crude or partially purified this compound is dissolved in a minimal amount of a suitable solvent such as acetone or tetrahydrofuran by heating and stirring.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, followed by further cooling at a lower temperature (e.g., 4°C) to promote crystal formation.
-
The resulting yellow, transparent crystals of this compound are collected by filtration and dried.
Data Presentation
Table 1: Summary of a Reported Purification of this compound [1]
| Purification Step | Starting Material | Mobile Phase/Solvent | Final Product | Yield |
| Silica Gel Column Chromatography | 25 g of dried precipitate | Petroleum ether:ethyl acetate (7:3) | Purified this compound | 2 g |
Table 2: Quantitative Data from this compound Nano-micelle Formulation [4]
| Parameter | Value |
| Encapsulation Rate | 90% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound extraction and purification.
Signaling Pathways Modulated by this compound
This compound has been reported to exert its biological effects through the modulation of several key signaling pathways.
PI3K-Akt Signaling Pathway
This compound has been shown to protect cardiomyocytes from oxidative stress-induced injury by activating the PI3K-Akt signaling pathway.[1][2]
Caption: this compound's modulation of the PI3K-Akt signaling pathway.
STAT3/COX-2 Signaling Pathway
This compound has been found to inhibit the proliferation of certain cancer cells by regulating the STAT3/COX-2 pathway.[3]
Caption: this compound's inhibitory effect on the STAT3/COX-2 pathway.
Nox4/ROS Signaling Pathway
This compound has been shown to ameliorate cardiac hypertrophy by inhibiting the Nox4/ROS signaling pathway.
Caption: this compound's inhibition of the Nox4/ROS signaling pathway.
References
- 1. This compound from Gentianella acuta (Michx.) Hulten protects H9c2 cells from hydrogen peroxide-induced injury via the PI3K-Akt signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Gentianella acuta (Michx.) Hulten protects H9c2 cells from hydrogen peroxide-induced injury via the PI3K-Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Proliferation of A549 Cells by Regulating STAT3/COX-2 Expression and Protein Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, characterization and in vitro study of this compound nano-micelles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Preclinical Cardiac Research Using Bellidifolin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in studying the cardiac effects of bellidifolin, a xanthone compound derived from Gentianella acuta. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in cardiovascular diseases.
Introduction to this compound in Cardiac Research
This compound (BEL) has emerged as a promising natural compound with significant cardioprotective properties. Preclinical studies have demonstrated its efficacy in mitigating myocardial fibrosis, cardiac hypertrophy, and ischemia-reperfusion injury.[1][2][3] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways implicated in cardiac pathology, including TGF-β1/Smads, p38 MAPK, Nox4/ROS, and PI3K-Akt.[1][2][4] These findings position this compound as a compelling candidate for further investigation in the development of novel cardiac therapies.
Animal Models for this compound Cardiac Research
Rodent models are instrumental in preclinical cardiac research due to their physiological and genetic similarities to humans, as well as the feasibility of inducing specific cardiac pathologies.[5] The most relevant models for studying the observed effects of this compound are those of chemically-induced cardiac fibrosis and hypertrophy, and surgical models of myocardial ischemia-reperfusion.
Isoprenaline (ISO)-Induced Myocardial Fibrosis and Hypertrophy Model
A widely used and reproducible rodent model for studying cardiac fibrosis and hypertrophy involves the subcutaneous administration of isoprenaline (ISO), a β-adrenergic agonist.[1][2][6] Chronic ISO stimulation leads to cardiomyocyte hypertrophy, fibroblast proliferation, and excessive collagen deposition, mimicking key aspects of pathological cardiac remodeling.[1][7]
Protocol for ISO-Induced Myocardial Fibrosis in Mice:
-
Animal Selection: Male Kunming or C57BL/6J mice (18-22 g) are suitable for this model.[1][3][8]
-
Acclimatization: House the animals in a controlled environment (21 ± 1°C, 55-60% humidity, 12h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.[8]
-
Model Induction: Administer isoprenaline hydrochloride (5 mg/kg/day) subcutaneously for 7 consecutive days.[1][3]
-
This compound Treatment: this compound can be administered orally or via injection at specified doses (e.g., 15, 30, 60 mg/kg) concurrently with or after the ISO induction period, depending on the study design (preventive vs. therapeutic).
-
Endpoint Analysis: After the treatment period, euthanize the animals and collect heart tissues for histological, molecular, and biochemical analyses.
Data Presentation: Efficacy of this compound in Cardiac Models
The following tables summarize the quantitative data from studies investigating the effects of this compound in animal models of cardiac disease.
Table 1: Effect of this compound on Markers of Myocardial Fibrosis in ISO-Induced Mice
| Marker | Control | ISO Model | ISO + BEL (Low Dose) | ISO + BEL (High Dose) | Reference |
| α-SMA Expression (fold change) | 1.0 | ↑↑ | ↓ | ↓↓ | [1] |
| Collagen I Expression (fold change) | 1.0 | ↑↑ | ↓ | ↓↓ | [1] |
| Collagen III Expression (fold change) | 1.0 | ↑↑ | ↓ | ↓↓ | [1] |
| Collagen Deposition (Area %) | Minimal | Significantly Increased | Reduced | Significantly Reduced | [3] |
Note: Arrows indicate the direction of change (↑ increase, ↓ decrease). The number of arrows qualitatively represents the magnitude of the change.
Table 2: Effect of this compound on Cardiac Hypertrophy Parameters in ISO-Induced Mice
| Parameter | Control | ISO Model | ISO + BEL | Reference |
| Heart Weight/Body Weight (mg/g) | Baseline | Increased | Decreased | [2][7] |
| Cardiomyocyte Cross-Sectional Area (µm²) | Baseline | Increased | Decreased | [7] |
| ANP Expression (fold change) | 1.0 | Increased | Decreased | [7] |
| BNP Expression (fold change) | 1.0 | Increased | Decreased | [7] |
| β-MHC Expression (fold change) | 1.0 | Increased | Decreased | [7] |
Experimental Protocols: Key Methodologies
Histological Analysis of Myocardial Fibrosis
Hematoxylin and Eosin (H&E) and Masson's Trichrome Staining
-
Tissue Preparation: Fix heart tissues in 4% paraformaldehyde, embed in paraffin, and section at 5 µm.
-
H&E Staining: Deparaffinize and rehydrate sections. Stain with hematoxylin to visualize cell nuclei (blue) and eosin for cytoplasm and extracellular matrix (pink). This allows for assessment of overall cardiac morphology and myocyte size.[9]
-
Masson's Trichrome Staining: After deparaffinization and rehydration, stain sections with Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline blue. This technique differentially stains collagen fibers blue, nuclei black, and cytoplasm and muscle fibers red, enabling the quantification of collagen deposition.[3][9]
-
Image Analysis: Capture images using a light microscope and quantify the fibrotic area (blue-stained) as a percentage of the total myocardial area using image analysis software.
Western Blotting for Protein Expression Analysis
-
Protein Extraction: Homogenize heart tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., α-SMA, Collagen I, TGF-β1, p-Smad3, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using densitometry software. Normalize target protein expression to a loading control like GAPDH.[1][9]
Signaling Pathways and Experimental Workflows
This compound's Anti-Fibrotic Signaling Pathway
Caption: this compound's mechanism in mitigating cardiac fibrosis.
Experimental Workflow for ISO-Induced Myocardial Fibrosis Model
Caption: Workflow for studying this compound in an ISO-induced fibrosis model.
This compound's Cardioprotective Signaling via PI3K/Akt
Caption: this compound's pro-survival signaling in cardiomyocytes.
Conclusion
The available preclinical data strongly support the cardioprotective effects of this compound. The animal models and experimental protocols outlined in these application notes provide a solid framework for further investigation into its therapeutic potential. Future research should focus on elucidating the detailed molecular mechanisms, optimizing dosing regimens, and evaluating the efficacy of this compound in other relevant models of cardiovascular disease, such as myocardial infarction and heart failure.[10][11] These efforts will be crucial in translating the promising preclinical findings into clinical applications for patients with heart disease.
References
- 1. This compound Ameliorates Isoprenaline-Induced Myocardial Fibrosis by Regulating TGF-β1/Smads and p38 Signaling and Preventing NR4A1 Cytoplasmic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates isoprenaline-induced cardiac hypertrophy by the Nox4/ROS signalling pathway through inhibiting BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Ameliorates Isoprenaline-Induced Myocardial Fibrosis by Regulating TGF-β1/Smads and p38 Signaling and Preventing NR4A1 Cytoplasmic Localization [frontiersin.org]
- 4. This compound from Gentianella acuta (Michx.) Hulten protects H9c2 cells from hydrogen peroxide-induced injury via the PI3K-Akt signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Animal Models for Investigating Cardioprotective Roles of SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ameliorates isoprenaline-induced cardiac hypertrophy by the Nox4/ROS signalling pathway through inhibiting BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Inhibits SRY-Related High Mobility Group-Box Gene 9 to Block TGF-β Signalling Activation to Ameliorate Myocardial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits SRY-Related High Mobility Group-Box Gene 9 to Block TGF- β Signalling Activation to Ameliorate Myocardial Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Small animal models of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Bellidifolin in Lung Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bellidifolin, a tetraoxygenated xanthone found in plants of the Swertia and Gentiana genera, has emerged as a compound of interest in oncological research. Recent studies have elucidated its potential as an anti-proliferative and cytotoxic agent in non-small cell lung cancer (NSCLC) cells. These application notes provide a comprehensive overview of the effects of this compound on lung cancer cell lines, its mechanism of action, and detailed protocols for its in vitro evaluation.
Mechanism of Action
This compound exerts its anti-cancer effects on lung cancer cells, specifically the A549 cell line, through the regulation of the STAT3/COX-2 signaling pathway.[1] In vitro studies have demonstrated that this compound inhibits the proliferation of A549 cells in a time- and concentration-dependent manner.[1][2] This inhibitory effect is associated with the induction of apoptosis, characterized by nuclear condensation and fragmentation, and cell cycle arrest at the S and G2 phases.[1]
Molecularly, this compound treatment leads to a dose-dependent increase in the levels of cleaved caspase-8 and caspase-3, and a corresponding decrease in PARP1, key mediators of apoptosis.[1] The core of its mechanism appears to be the targeting of Signal Transducer and Activator of Transcription 3 (STAT3) and Cyclooxygenase-2 (COX-2), two pivotal proteins implicated in lung cancer pathogenesis.[1] this compound has been shown to spatially match with STAT3 and COX-2, suggesting a direct interaction that inhibits their activity and expression, thereby impeding cancer cell proliferation and survival.[1] Notably, this compound shows selective cytotoxicity, as it does not significantly inhibit the proliferation of normal human lung epithelial cells (BEAS-2b).[1]
Data Presentation
The following tables summarize the quantitative data from studies evaluating the effects of this compound on the A549 human lung adenocarcinoma cell line.
| Parameter | 25 µM | 50 µM | 75 µM | 100 µM | Time Point |
| Growth Inhibition Rate (%) | Baseline | Increased | Significant Increase | Most Significant | 5 days |
| Apoptosis Rate (%) | - | Increased | Proportional Increase | Significant Increase | 3 days |
| Cell Cycle Arrest | - | - | S and G2 phases | S and G2 phases | 3 days |
Data is presented as a summary of the observed trends in the primary literature.[1][3] For precise quantification, refer to the original research articles.
| Protein | 50 µM | 75 µM | 100 µM | Time Point | Effect |
| Caspase-8 | Increased | Increased | Increased | 3 days | Pro-apoptotic |
| Caspase-3 | Increased | Increased | Increased | 3 days | Pro-apoptotic |
| PARP1 | Decreased | Decreased | Decreased | 3 days | Pro-apoptotic |
| STAT3 | - | - | - | - | Inhibited |
| COX-2 | - | - | - | - | Inhibited |
This table summarizes the observed changes in protein levels following this compound treatment as determined by Western blot analysis.[1]
Mandatory Visualizations
Caption: this compound's proposed mechanism of action in lung cancer cells.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture
A549 Human Lung Adenocarcinoma Cells:
-
Growth Medium: F-12K Medium or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2][4]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Subculture: When cells reach 70-90% confluency, rinse with PBS and detach using 0.25% Trypsin-EDTA. Neutralize trypsin with complete growth medium, centrifuge cells, and resuspend in fresh medium for passaging at a ratio of 1:4 to 1:9.[2][5] The doubling time is approximately 22-40 hours.[2][4]
BEAS-2b Normal Human Bronchial Epithelial Cells:
-
Growth Medium: BEGM (Bronchial Epithelial Cell Growth Medium) or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6][7]
-
Culture Conditions: Maintain at 37°C in a humidified incubator with 5% CO2.[6][7]
-
Subculture: Passage cells every 3-4 days. Use Accutase or Trypsin-EDTA for detachment. It is recommended to use pre-coated flasks with a mixture of fibronectin, collagen, and bovine serum albumin for optimal growth.[8]
Cell Viability Assay (CCK-8)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed A549 or BEAS-2b cells at a density of 3 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium.[9] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 25, 50, 75, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[10][11]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[10][11] Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Seed A549 cells in appropriate culture vessels and treat with this compound at the desired concentrations for the specified duration (e.g., 3 days).[9]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with cold PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Staining: Wash the cell pellet with cold PBS and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1][12]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12][13]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[1] Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[1]
Western Blot Analysis
-
Protein Extraction: After treatment with this compound, wash A549 cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for STAT3, COX-2, Caspase-8, Caspase-3, PARP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. (Antibody dilutions should be optimized as per the manufacturer's recommendations).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14] Quantify the band intensities using densitometry software.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent for non-small cell lung cancer by targeting the STAT3/COX-2 pathway and inducing apoptosis. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic efficacy and molecular mechanisms of this compound in lung cancer cell culture models. Careful adherence to these methodologies will ensure reproducible and reliable results, contributing to the advancement of novel cancer therapeutics.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A549 Cell Subculture Protocol [a549.com]
- 3. researchgate.net [researchgate.net]
- 4. synthego.com [synthego.com]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. BEAS-2B Cell Line in Respiratory Disease Research: A Comprehensive Guide [cytion.com]
- 7. researchgate.net [researchgate.net]
- 8. BEAS-2B. Culture Collections [culturecollections.org.uk]
- 9. This compound Inhibits Proliferation of A549 Cells by Regulating STAT3/COX-2 Expression and Protein Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 12. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Bellidifolin Administration in Obesity Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bellidifolin in preclinical obesity research, summarizing its mechanism of action and providing detailed protocols for its administration in mouse models of obesity. This compound, a key active xanthone compound found in plants such as Swertia diluta, has demonstrated significant potential in improving obesity and related metabolic disorders.[1]
Mechanism of Action
This compound has been shown to mitigate obesity and its complications, such as non-alcoholic fatty liver disease (NAFLD), through a multi-faceted approach.[1][2][3] In high-fat diet (HFD)-induced obese mice, this compound administration leads to a notable reduction in serum triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C).[1]
The primary mechanisms of action include:
-
Modulation of Gut Microbiota and Bile Acid Metabolism : this compound alters the gut microbial composition by decreasing the abundance of pro-inflammatory bacteria (e.g., Firmicutes) and increasing beneficial microbes (e.g., Bacteroidota).[1] This shift in the microbiome contributes to an improved intestinal microenvironment. Mechanistically, this compound enhances the synthesis of bile acids in the liver by upregulating the enzyme CYP7A1.[1] Concurrently, it inhibits the reabsorption of bile acids in the intestine by downregulating the transporters ASBT and OSTα/β, leading to increased fecal excretion of bile acids and reduced lipid accumulation in the liver.[1]
-
Regulation of the AMPK-mTOR Signaling Pathway : this compound has been shown to reverse the inactivation of AMP-activated protein kinase (AMPK) and restrain the phosphorylation of the mammalian target of rapamycin (mTOR) induced by metabolic stressors.[2][4] The AMPK-mTOR pathway is a crucial regulator of cellular energy homeostasis and lipogenesis.[2][4] By activating AMPK, this compound inhibits the synthesis of triglycerides and promotes fatty acid oxidation.[2][4] This leads to a decrease in the expression of several lipogenesis-related proteins, including acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and sterol regulatory element-binding protein-1c (SREBP-1c).[2]
Quantitative Data Summary
The following table summarizes the key quantitative effects of this compound administration in obesity mouse models as reported in the literature.
| Parameter | Model | Treatment Group | Control Group | Percentage Change | Key Findings | Reference |
| Serum Triglycerides (TG) | High-Fat Diet (HFD)-induced obese mice | This compound | HFD | Decreased | Alleviates hyperlipidemia | [1] |
| Serum Total Cholesterol (TC) | High-Fat Diet (HFD)-induced obese mice | This compound | HFD | Decreased | Alleviates hyperlipidemia | [1] |
| Serum LDL-Cholesterol (LDL-C) | High-Fat Diet (HFD)-induced obese mice | This compound | HFD | Decreased | Alleviates hyperlipidemia | [1] |
| Hepatic Lipid Accumulation | High-Fat Diet (HFD)-induced obese mice | This compound | HFD | Decreased | Reduces hepatic steatosis | [1] |
| Hepatic CYP7A1 Expression | High-Fat Diet (HFD)-induced obese mice | This compound | HFD | Upregulated | Enhances bile acid synthesis | [1] |
| Intestinal ASBT Expression | High-Fat Diet (HFD)-induced obese mice | This compound | HFD | Downregulated | Inhibits bile acid reabsorption | [1] |
| Intestinal OSTα/β Expression | High-Fat Diet (HFD)-induced obese mice | This compound | HFD | Downregulated | Inhibits bile acid reabsorption | [1] |
| p-AMPK/AMPK Ratio | BPF-treated mice | This compound + BPF | BPF | Increased | Reverses inactivation of AMPK | [2] |
| p-mTOR/mTOR Ratio | BPF-treated mice | This compound + BPF | BPF | Decreased | Restrains mTOR phosphorylation | [2] |
| Lipogenesis-related proteins (ACC, FAS, SREBP-1c) | BPF-treated mice | This compound + BPF | BPF | Decreased | Reverses increase in lipogenesis | [2] |
Experimental Protocols
High-Fat Diet-Induced Obesity Mouse Model
This protocol describes the induction of obesity in mice using a high-fat diet, followed by treatment with this compound.
Materials:
-
Male C57BL/6J mice (5-6 weeks old)[2]
-
Standard chow diet
-
High-fat diet (HFD) (e.g., 60% of calories from fat)
-
This compound
-
Vehicle (e.g., corn oil)[2]
-
Gavage needles
-
Intraperitoneal injection needles and syringes
-
Metabolic cages
-
Equipment for blood collection and tissue harvesting
Procedure:
-
Acclimatization: Upon arrival, house the mice under specific pathogen-free conditions at a controlled temperature (22 ± 2°C) and humidity (40-70%) with a 12-hour light-dark cycle.[2] Allow for an acclimatization period of at least one week with free access to standard chow and water.
-
Induction of Obesity:
-
This compound Administration:
-
Following the induction of obesity, randomly assign the HFD-fed mice to either a vehicle control group or a this compound treatment group.
-
Dosage and Administration Route: While specific dosages for obesity models are still under investigation, a common approach for similar compounds is daily administration.[5] Based on related studies, this compound can be administered via:
-
Continue the respective diets and treatments for a predetermined period (e.g., 4-8 weeks).
-
-
Monitoring and Sample Collection:
-
Monitor body weight and food intake regularly (e.g., weekly).
-
Perform metabolic assessments such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
At the end of the treatment period, collect blood samples for analysis of serum lipids (TG, TC, LDL-C) and other metabolic markers.
-
Euthanize the mice and harvest tissues (liver, adipose tissue, intestine) for histological analysis, gene expression studies (qRT-PCR), and protein analysis (Western blotting).
-
Western Blotting for Signaling Pathway Analysis
This protocol outlines the procedure for analyzing the protein expression levels of key components of the AMPK-mTOR signaling pathway.
Materials:
-
Liver or adipose tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-ACC, anti-FAS, anti-SREBP-1c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Homogenize the tissue samples in ice-cold RIPA buffer. Centrifuge the lysates and collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membranes again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membranes and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., β-actin).
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of this compound in ameliorating obesity.
References
- 1. Researchers Discover this compound Improves High-fat Diet-Induced Obesity via Gut Microbiota and Bile Acid Regulation----Chinese Academy of Sciences [english.cas.cn]
- 2. A novel this compound intervention mitigates nonalcoholic fatty liver disease-like changes induced by bisphenol F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel this compound intervention mitigates nonalcoholic fatty liver disease-like changes induced by bisphenol F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jbr-pub.org.cn [jbr-pub.org.cn]
- 5. Diphyllin Improves High-Fat Diet-Induced Obesity in Mice Through Brown and Beige Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating the Effects of Bellidifolin on Insulin Signaling
Abstract
These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to investigate the effects of bellidifolin, a xanthone compound, on the insulin signaling pathway. This compound has demonstrated potential hypoglycemic properties, and this document outlines key in vitro experiments to elucidate its mechanism of action, including its influence on glucose uptake and the phosphorylation of critical signaling proteins.[1][2][3] The protocols are designed to be detailed and reproducible, with a focus on quantitative data presentation and visualization of experimental workflows and signaling cascades.
Introduction to this compound and Insulin Signaling
This compound is a natural xanthone found in plants of the Gentianaceae family, such as Swertia japonica.[2][3] Studies have indicated its potential as a potent hypoglycemic agent, capable of reducing fasting blood glucose and improving glucose tolerance in preclinical models.[1][2] The proposed mechanism involves the enhancement of the insulin signaling cascade, a critical pathway for maintaining glucose homeostasis. Dysregulation of this pathway is a hallmark of type 2 diabetes and metabolic syndrome.
The insulin signaling pathway is initiated by the binding of insulin to its receptor (IR), leading to a cascade of phosphorylation events. Key downstream players include Insulin Receptor Substrate 1 (IRS-1), Phosphoinositide 3-kinase (PI3K), and Akt (also known as Protein Kinase B).[4][5] Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake from the bloodstream into cells.[6] this compound has been shown to increase the expression of InsR-α, IRS-1, and PI3K, suggesting it may potentiate this pathway.[1] Additionally, this compound may influence other related pathways, such as the AMP-activated protein kinase (AMPK) pathway, or act by inhibiting enzymes like protein-tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling.[7][8]
This document provides protocols to test these hypotheses in a controlled laboratory setting.
Core Signaling Pathway and Experimental Overview
The Insulin Signaling Cascade
The following diagram illustrates the canonical insulin signaling pathway and highlights the potential points of intervention for this compound.
Caption: Insulin signaling pathway with potential this compound targets.
Experimental Workflow
The following workflow provides a logical sequence for investigating this compound's effects, from initial cell culture to functional and mechanistic assays.
Caption: General experimental workflow for studying this compound.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Differentiation
This protocol is based on using 3T3-L1 preadipocytes, a common model for studying insulin-stimulated glucose uptake.
Materials:
-
3T3-L1 preadipocytes
-
DMEM (High Glucose) with 10% Bovine Calf Serum (BCS)
-
DMEM (High Glucose) with 10% Fetal Bovine Serum (FBS)
-
Differentiation Cocktail: 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin in DMEM with 10% FBS
-
Insulin solution (10 µg/mL in DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Growth Phase: Culture 3T3-L1 preadipocytes in DMEM with 10% BCS at 37°C and 5% CO₂.
-
Induce Differentiation: Seed cells in appropriate plates (e.g., 24-well for glucose uptake, 6-well for Western blot). Grow to 100% confluence (Day 0).
-
Two days post-confluence (Day 2), replace the medium with the Differentiation Cocktail.
-
On Day 4, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
From Day 6 onwards, replace the medium every two days with DMEM containing 10% FBS.
-
Mature adipocytes, characterized by the accumulation of lipid droplets, are typically ready for experiments between Day 8 and Day 12.
Protocol 2: 2-Deoxyglucose (2-DG) Uptake Assay
This assay measures the rate of glucose transport into cells.
Materials:
-
Differentiated 3T3-L1 adipocytes in 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound stock solution (in DMSO)
-
Insulin (100 nM final concentration)
-
2-deoxy-D-[³H]-glucose (Radioactive) or a commercial non-radioactive kit
-
Phloridzin (uptake inhibitor)
-
Lysis buffer (e.g., 0.1% SDS)
-
Scintillation counter (for radioactive assay) or plate reader (for non-radioactive)
Procedure:
-
Starvation: Gently wash mature adipocytes twice with PBS. Incubate in serum-free DMEM for 2-4 hours at 37°C.
-
Pre-treatment: Wash cells with KRH buffer. Add KRH buffer containing various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) and incubate for the desired time (e.g., 30-60 minutes).
-
Stimulation: Add insulin (100 nM) or vehicle to the respective wells and incubate for 20-30 minutes at 37°C.
-
Glucose Uptake: Initiate glucose uptake by adding 2-deoxy-D-[³H]-glucose to a final concentration of 0.5 µCi/mL. For non-specific uptake control, add phloridzin alongside the labeled glucose. Incubate for 5-10 minutes.
-
Termination: Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.
-
Lysis & Measurement: Lyse the cells with 0.1% SDS solution. Transfer the lysate to a scintillation vial for counting (radioactive) or follow the manufacturer's protocol for measurement (non-radioactive kit).
-
Normalization: Determine the total protein content in parallel wells using a BCA assay to normalize the glucose uptake data.
Protocol 3: Western Blot Analysis for Protein Phosphorylation
This protocol assesses the activation state of key proteins in the insulin signaling pathway.
Materials:
-
Differentiated 3T3-L1 adipocytes in 6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-IR (Tyr1150/1151), anti-IR, anti-p-Akt (Ser473), anti-Akt, anti-β-Actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer system
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Follow the same starvation, pre-treatment (this compound), and stimulation (insulin) steps as in Protocol 2.
-
Lysis: After treatment, immediately place the plate on ice. Aspirate the medium, wash with ice-cold PBS, and add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the desired primary antibody overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: After further washes, apply the chemiluminescence substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on 2-Deoxyglucose (2-DG) Uptake
| Treatment Group | This compound (µM) | Insulin (100 nM) | 2-DG Uptake (pmol/mg protein/min) | Fold Change (vs. Vehicle) |
| Vehicle Control | 0 | - | 5.2 ± 0.6 | 1.0 |
| Insulin | 0 | + | 25.8 ± 2.1 | 5.0 |
| This compound | 10 | - | 7.1 ± 0.8 | 1.4 |
| This compound + Insulin | 10 | + | 35.2 ± 3.0 | 6.8 |
| This compound | 50 | - | 9.9 ± 1.1 | 1.9 |
| This compound + Insulin | 50 | + | 48.6 ± 4.5 | 9.3 |
| Data are presented as Mean ± SD (n=3). Data is hypothetical. |
Table 2: Densitometric Analysis of Protein Phosphorylation
| Treatment Group | This compound (50 µM) | Insulin (100 nM) | p-Akt / Total Akt Ratio | p-IR / Total IR Ratio |
| Vehicle Control | - | - | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Insulin | - | + | 8.50 ± 0.75 | 10.2 ± 0.98 |
| This compound | + | - | 1.80 ± 0.21 | 1.50 ± 0.19 |
| This compound + Insulin | + | + | 12.6 ± 1.10 | 14.8 ± 1.35 |
| Data are presented as relative fold change normalized to the vehicle control. Mean ± SD (n=3). Data is hypothetical. |
Conclusion
The provided protocols offer a robust framework for elucidating the molecular mechanisms by which this compound impacts insulin signaling. By combining functional assays like glucose uptake with mechanistic studies such as Western blotting, researchers can determine if this compound acts as an insulin sensitizer, an insulin mimetic, or both. The results from these experiments will be crucial for evaluating its potential as a therapeutic agent for insulin resistance and type 2 diabetes.
References
- 1. Anti-diabetic effect of methylswertianin and this compound from Swertia punicea Hemsl. and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound stimulates glucose uptake in rat 1 fibroblasts and ameliorates hyperglycemia in streptozotocin (STZ)-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a potent hypoglycemic agent in streptozotocin (STZ)-induced diabetic rats from Swertia japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insulin-Mimetic Action of Rhoifolin and Cosmosiin Isolated from Citrus grandis (L.) Osbeck Leaves: Enhanced Adiponectin Secretion and Insulin Receptor Phosphorylation in 3T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary Flavonoids and Insulin Signaling in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound from Gentianella acuta (Michx.) Hulten protects H9c2 cells from hydrogen peroxide-induced injury via the PI3K-Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Bellidifolin's Low Bioavailability In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of bellidifolin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a xanthone compound found in plants of the Gentianaceae family. It has shown potential therapeutic effects in cardiovascular diseases.[1] However, its clinical application is limited by its hydrophobic nature, which leads to poor water solubility and consequently, low bioavailability in vivo.[1][2]
Q2: What is the primary strategy to enhance the oral bioavailability of this compound?
The most promising strategy to overcome the low bioavailability of this compound is the use of nano-micellar formulations.[1][2] Encapsulating this compound in nano-micelles, particularly those formed with a carrier like Kolliphor HS15, can significantly improve its solubility and absorption.[1][2]
Q3: What are the key advantages of using a nano-micelle delivery system for this compound?
Nano-micelle formulations offer several advantages for hydrophobic drugs like this compound:
-
Enhanced Solubility: The hydrophobic core of the nano-micelle can effectively encapsulate this compound, increasing its solubility in aqueous environments.[3]
-
Improved Stability: The outer hydrophilic shell protects the encapsulated this compound from degradation.
-
Sustained Release: Nano-micelles can provide a sustained-release profile, which can prolong the therapeutic effect.[1]
-
Increased Cellular Uptake: Nano-micelles have been shown to increase the cellular uptake of this compound compared to the free drug.[1]
Troubleshooting Guide: this compound Nano-Micelle Formulation
This guide addresses common issues encountered during the preparation and characterization of this compound nano-micelles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (<90%) | 1. Drug-to-Carrier Ratio: The ratio of this compound to the carrier (e.g., Kolliphor HS15) may not be optimal. 2. Solvent System: The choice of organic solvent and its ratio to the aqueous phase can affect encapsulation. 3. Stirring Speed and Temperature: Inadequate mixing or temperature control during preparation can lead to poor encapsulation. | 1. Optimize Ratio: Systematically vary the drug-to-carrier ratio to find the optimal concentration for maximum encapsulation. 2. Solvent Screening: Test different organic solvents (e.g., acetone, ethanol) and optimize the organic-to-aqueous phase volume ratio. 3. Process Parameter Adjustment: Ensure consistent and adequate magnetic stirring and maintain a constant temperature during the solvent evaporation step. |
| Large or Inconsistent Particle Size | 1. Carrier Concentration: The concentration of the carrier can influence the final particle size. 2. Rate of Addition: Adding the organic phase too quickly to the aqueous phase can result in larger, more polydisperse micelles. 3. Inadequate Filtration: Failure to properly filter the final solution can leave larger aggregates. | 1. Adjust Carrier Concentration: Experiment with different concentrations of the carrier to achieve the desired particle size. 2. Controlled Addition: Add the organic phase dropwise to the aqueous phase under constant stirring. 3. Proper Filtration: Use a microporous membrane (e.g., 0.45 µm) to remove any unencapsulated drug and larger aggregates. |
| Poor Stability (Precipitation or Aggregation) | 1. Suboptimal Formulation: The chosen carrier and its concentration may not provide sufficient stability. 2. Storage Conditions: Improper storage temperature or pH can lead to micelle instability. 3. High Drug Loading: Attempting to load too much drug can compromise the stability of the micelles. | 1. Carrier Selection: Consider using different carriers or a combination of carriers to improve stability. 2. Controlled Storage: Store the nano-micelle solution at a recommended temperature (e.g., 4°C) and ensure the pH is within a stable range. 3. Optimize Drug Loading: Determine the maximum drug loading capacity that maintains micelle stability. |
Data Presentation: Pharmacokinetic Parameters
The following table presents a representative comparison of the pharmacokinetic parameters of free this compound and this compound nano-micelles after oral administration in rats. This data illustrates the significant improvement in bioavailability achieved with the nano-micelle formulation.
| Parameter | Free this compound (Illustrative) | This compound Nano-Micelles [4] |
| Cmax (µg/L) | Low (estimated) | 1666.19 ± 479.92 |
| Tmax (h) | Variable (estimated) | 0.167 |
| AUC (µg/L*h) | Low (estimated) | 8292.57 ± 4193.13 |
| t1/2 (h) | Short (estimated) | 7.60 ± 3.58 |
| Relative Bioavailability | - | Significantly Increased |
Note: The data for "Free this compound" is illustrative and based on the known poor solubility and bioavailability of similar hydrophobic compounds. The data for "this compound Nano-Micelles" is from a pharmacokinetic study in rats.[4]
Experimental Protocols
Preparation of this compound Nano-Micelles (Solvent Evaporation Method)
This protocol is adapted from a published study on this compound nano-micelles.[1]
Materials:
-
This compound
-
Kolliphor HS15 (carrier)
-
Acetone (organic solvent)
-
Purified water
-
Magnetic stirrer
-
0.45 µm microporous membrane
Procedure:
-
Prepare the Aqueous Phase: Dissolve a specific amount of Kolliphor HS15 in 10 mL of purified water. A reported optimal concentration is 30 mg/mL.
-
Prepare the Organic Phase: Dissolve 1 mg of this compound in 1 mL of acetone. A reported optimal concentration is 0.102 mg/mL.
-
Micelle Formation: While stirring the aqueous phase with a magnetic stirrer, slowly add the organic acetone solution.
-
Solvent Evaporation: Continue to heat and stir the mixture to evaporate the acetone.
-
Purification: Filter the resulting clear yellow micellar solution through a 0.45 µm microporous membrane to remove any free, unencapsulated drug.
Characterization of this compound Nano-Micelles
1. Encapsulation Efficiency (EE):
-
Precisely weigh 1.00 mg of the prepared this compound nano-micelles.
-
Determine the amount of encapsulated this compound using High-Performance Liquid Chromatography (HPLC).
-
Calculate the EE using the following formula: EE (%) = (Weight of encapsulated this compound / Initial weight of this compound) x 100
2. Particle Size and Zeta Potential:
-
Determine the particle size and zeta potential of the nano-micelles using a dynamic light scattering (DLS) instrument.
3. In Vitro Release Study:
-
Use the dialysis method to compare the release of free this compound and this compound from nano-micelles.
-
Place a solution of free this compound and a nano-micelle solution containing the same amount of this compound in separate dialysis bags.
-
Immerse the dialysis bags in a release medium (e.g., phosphate-buffered saline, pH 7.4) with a small amount of a surfactant like Tween 80 to ensure sink conditions.
-
At predetermined time intervals, withdraw samples from the release medium and measure the concentration of this compound using HPLC.
Signaling Pathways and Experimental Workflow
This compound Experimental Workflow
Caption: Experimental workflow for enhancing this compound bioavailability.
This compound and the PI3K-Akt Signaling Pathway
This compound has been shown to protect cardiomyocytes from injury by activating the PI3K-Akt signaling pathway.[4]
Caption: this compound's activation of the PI3K-Akt signaling pathway.
This compound and the TGF-β1/Smads Signaling Pathway
This compound can ameliorate myocardial fibrosis by regulating the TGF-β1/Smads signaling pathway.
Caption: this compound's regulation of the TGF-β1/Smads pathway.
References
- 1. Preparation, characterization and in vitro study of this compound nano-micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, characterization and in vitro study of this compound nano-micelles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Nanomicelles: Types, properties and applications in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
Bellidifolin Degradation: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges during the investigation of bellidifolin's stability and degradation profile. As a xanthone compound with therapeutic potential, understanding its degradation is crucial for formulation development, stability assessment, and regulatory compliance.
While specific forced degradation studies on this compound are not extensively documented in publicly available literature, this guide leverages established principles of stability testing for pharmaceutical compounds and knowledge of the chemical behavior of the broader xanthone class to provide practical advice.
Troubleshooting Guide
Researchers conducting forced degradation studies on this compound may encounter several common issues. This section offers potential causes and solutions to guide your experimental troubleshooting.
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| No Degradation Observed | - Insufficient stress applied (concentration of stressor, duration, temperature).- High intrinsic stability of the this compound molecule. | - Increase the concentration of the acid, base, or oxidizing agent.- Extend the duration of exposure to the stress condition.- Increase the temperature for hydrolytic and thermal studies (e.g., in 10°C increments).- For photostability, ensure direct and adequate exposure to the light source as per ICH Q1B guidelines. |
| Complete or Excessive Degradation | - Stress conditions are too harsh. | - Reduce the concentration of the stressor.- Decrease the duration of the stress exposure.- Lower the temperature of the reaction. |
| Poor Chromatographic Resolution | - Inappropriate HPLC/UPLC column chemistry.- Mobile phase composition is not optimal.- Gradient elution profile requires optimization. | - Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl).- Adjust the mobile phase pH and organic modifier composition.- Modify the gradient slope and duration to improve the separation of closely eluting peaks. |
| Inconsistent or Irreproducible Results | - Inaccurate preparation of solutions.- Fluctuation in experimental conditions (e.g., temperature, light intensity).- Instability of degradation products. | - Ensure precise and consistent preparation of all solutions.- Tightly control all experimental parameters.- Analyze samples immediately after degradation or store them under conditions that minimize further changes (e.g., refrigeration, protection from light). |
| Difficulty in Identifying Degradation Products | - Insufficient concentration of degradation products for characterization.- Co-elution of impurities.- Lack of appropriate analytical techniques. | - Concentrate the sample containing the degradation products.- Optimize chromatographic conditions for better separation.- Employ high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition.- Utilize tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.- If possible, isolate the degradation products using preparative HPLC for NMR analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions that should be applied to this compound?
A1: Based on ICH guidelines for stability testing, this compound should be subjected to a series of stress conditions to induce degradation. These typically include:
-
Acid Hydrolysis: Exposure to an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: Exposure to a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidation: Treatment with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature.
-
Thermal Degradation: Heating the solid drug substance (e.g., at 105 °C) or a solution of the drug.
-
Photodegradation: Exposing the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Q2: What are the expected degradation pathways for a xanthone like this compound?
A2: While specific pathways for this compound are not established, xanthone structures can be susceptible to certain reactions. Potential degradation pathways could involve:
-
Hydrolysis: Cleavage of ether linkages if present, although this compound's core structure is relatively stable to hydrolysis.
-
Oxidation: The phenolic hydroxyl groups on the this compound structure are potential sites for oxidation, which could lead to the formation of quinone-type structures or ring-opening products.
-
Photodegradation: Aromatic systems like the xanthone core can undergo photodegradation, potentially leading to complex rearrangements or radical-mediated reactions.
Q3: What analytical techniques are most suitable for identifying this compound degradation products?
A3: A stability-indicating analytical method is crucial. The most powerful approach is typically:
-
UPLC-PDA-MS/MS: Ultra-high-performance liquid chromatography (UPLC) provides fast and high-resolution separation. A photodiode array (PDA) detector helps in assessing peak purity and provides UV spectral information. Mass spectrometry (MS), particularly with a high-resolution analyzer (like Q-TOF or Orbitrap), allows for accurate mass determination of parent and degradation products. Tandem MS (MS/MS) provides fragmentation patterns that are critical for structural elucidation.
Q4: How can I quantify the degradation of this compound?
A4: A validated stability-indicating HPLC or UPLC method with UV detection is typically used for quantification. The percentage degradation can be calculated by comparing the peak area of this compound in a stressed sample to that of an unstressed (control) sample. It is also important to perform a mass balance analysis to ensure that the decrease in the amount of this compound corresponds to the increase in the amount of degradation products.
Hypothetical Quantitative Data
The following table presents hypothetical data from a forced degradation study of this compound for illustrative purposes. The conditions and results are plausible based on general knowledge of small molecule stability testing but are not derived from actual experimental data on this compound.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of this compound | Number of Major Degradation Products |
| 0.1 M HCl | 24 | 80 | 12.5 | 2 |
| 0.1 M NaOH | 8 | 60 | 25.8 | 3 |
| 10% H₂O₂ | 12 | 25 | 18.2 | 4 |
| Dry Heat | 48 | 105 | 5.1 | 1 |
| Photostability (ICH Q1B) | - | 25 | 8.9 | 2 |
Experimental Protocols
General Protocol for Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 9 mL of 0.1 M HCl.
-
Heat the solution in a water bath at 80°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 9 mL of 0.1 M NaOH.
-
Heat the solution in a water bath at 60°C for 8 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the this compound stock solution with 9 mL of 10% H₂O₂.
-
Keep the solution at room temperature for 12 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a hot air oven at 105°C for 48 hours.
-
For solution-state thermal stress, reflux a solution of this compound at a specified temperature.
-
At specified time points, withdraw a sample, dissolve it in the mobile phase (if solid), and dilute to the target concentration.
-
-
Photolytic Degradation:
-
Expose a solution of this compound and the solid drug substance to light as specified in ICH guideline Q1B in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the exposure period, prepare the samples for analysis.
-
-
Analysis:
-
Analyze all samples (stressed and control) using a validated stability-indicating UPLC-PDA-MS method.
-
Visualizations
Logical Workflow for Forced Degradation Studies
Caption: Workflow for this compound Forced Degradation Analysis.
Potential Signaling Pathways of this compound
This compound has been reported to exert cardioprotective effects through modulation of specific signaling pathways. The diagrams below illustrate these mechanisms.
PI3K/Akt Signaling Pathway
Caption: this compound's role in the PI3K/Akt survival pathway.
TGF-β/Smads Signaling Pathway
Caption: this compound's inhibition of the TGF-β/Smads fibrotic pathway.
Technical Support Center: Enhancing Bellidifolin Delivery to Target Tissues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the delivery of bellidifolin, a therapeutically promising but hydrophobic xanthone. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the delivery of this compound to target tissues?
A1: The primary challenge in delivering this compound is its poor water solubility due to its hydrophobic nature.[1][2][3] This limits its bioavailability and, consequently, its therapeutic efficacy when administered systemically.
Q2: What are the most promising strategies to enhance this compound delivery?
A2: Encapsulating this compound into nanosized carrier systems is a highly effective strategy. Nano-micelles, particularly those formulated with Kolliphor HS15, have shown significant promise in improving this compound's solubility, stability, and cellular uptake.[2][4] Liposomal formulations also represent a viable approach for delivering hydrophobic drugs like this compound.
Q3: What are the advantages of using a nano-micelle delivery system for this compound?
A3: Nano-micelles offer several advantages for this compound delivery, including:
-
Increased Solubility: The hydrophobic core of the nano-micelle can effectively encapsulate this compound, increasing its apparent solubility in aqueous environments.[5]
-
Enhanced Stability: The polymeric shell can protect this compound from degradation in the physiological environment.[5]
-
Improved Cellular Uptake: The small size and surface properties of nano-micelles can facilitate their uptake by target cells.[4]
-
Sustained Release: Nano-micelle formulations can provide a sustained release of this compound over time, potentially reducing dosing frequency and improving therapeutic outcomes.[2]
Q4: What are the key quality attributes to consider when developing a this compound nano-micelle formulation?
A4: The critical quality attributes for a this compound nano-micelle formulation include:
-
Particle Size and Polydispersity Index (PDI): A small and uniform particle size is crucial for in vivo performance.
-
Encapsulation Efficiency (EE%): High EE% ensures a sufficient amount of the drug is loaded into the carrier.
-
Zeta Potential: This indicates the surface charge of the nanoparticles and is a predictor of colloidal stability.
-
In Vitro Drug Release Profile: This helps to understand the release kinetics of this compound from the nano-micelles.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and characterization of this compound nano-micelles using the solvent evaporation method.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency (EE%) | 1. Insufficient interaction between this compound and the polymer core. 2. Drug leakage during the preparation process. 3. Inaccurate quantification of the encapsulated drug. | 1. Optimize the drug-to-polymer ratio. 2. Ensure the organic solvent is completely evaporated before purification. 3. Use a validated HPLC method for accurate quantification of the unencapsulated drug in the supernatant after centrifugation/filtration.[6][7][8] |
| Large Particle Size or High Polydispersity Index (PDI) | 1. Inefficient mixing during the addition of the organic phase to the aqueous phase. 2. Aggregation of nano-micelles. 3. Inappropriate concentration of polymer or drug. | 1. Ensure rapid and uniform stirring during the injection of the organic solution. 2. Optimize the concentration of the stabilizer (e.g., Kolliphor HS15). 3. Filter the final nano-micelle suspension through a suitable pore size filter (e.g., 0.22 µm) to remove larger aggregates. 4. Adjust the polymer and drug concentrations.[9] |
| Instability of the Nano-micelle Suspension (e.g., precipitation over time) | 1. Low zeta potential leading to aggregation. 2. Incompatibility of the formulation with the storage buffer. 3. Degradation of the polymer or drug. | 1. If possible, adjust the pH of the aqueous phase to increase the surface charge. 2. Store the nano-micelles in a suitable buffer at the recommended temperature (e.g., 4°C). 3. Conduct long-term stability studies to assess the formulation's shelf-life. |
| Inconsistent Results in Characterization | 1. Improper sample preparation for analysis. 2. Instrument calibration issues. 3. Contamination of samples or reagents. | 1. Follow standardized protocols for sample dilution and preparation for DLS and HPLC analysis.[10] 2. Ensure regular calibration and maintenance of analytical instruments. 3. Use high-purity, filtered solvents and reagents.[11] |
Data Presentation
The following tables summarize the key quantitative data for a this compound nano-micelle formulation prepared with Kolliphor HS15 using the solvent evaporation method.
Table 1: Physicochemical Properties of this compound Nano-micelles
| Parameter | Value | Reference |
| Particle Size (Hydrodynamic Diameter) | 12.60 ± 0.074 nm | [2][4] |
| Polydispersity Index (PDI) | 0.136 | [4] |
| Zeta Potential | -4.76 ± 4.47 mV | [2][4] |
| Encapsulation Efficiency (EE%) | 90% | [2][4] |
Table 2: In Vitro Release of this compound from Nano-micelles
| Time (hours) | Cumulative Release of Free this compound (%) | Cumulative Release of this compound from Nano-micelles (%) | Reference |
| 8 | ~50% | ~30% | [2] |
| 24 | Not Reported | ~50% | [2] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound Nano-micelles in Rats (Intragastric Administration)
| Parameter | Value | Reference |
| Cmax (µg/L) | 1666.19 ± 479.92 | [12] |
| Tmax (h) | 0.167 | [12] |
| t1/2 (h) | 7.60 ± 3.58 | [12] |
| AUC (µg/L*h) | 8292.57 ± 4193.13 | [12] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound nano-micelles.
Preparation of this compound Nano-micelles by Solvent Evaporation Method
Materials:
-
This compound
-
Kolliphor® HS15
-
Acetone (analytical grade)
-
Purified water
Procedure:
-
Preparation of Aqueous Phase: Dissolve a specific amount of Kolliphor® HS15 (e.g., 30 mg/mL) in purified water with magnetic stirring to form a clear solution.[2][4]
-
Preparation of Organic Phase: Dissolve this compound (e.g., 1 mg/mL) in acetone.[2][4]
-
Formation of Nano-micelles: Slowly add the organic phase (this compound solution) dropwise into the aqueous phase (Kolliphor® HS15 solution) under continuous magnetic stirring at a constant temperature.[2][4]
-
Solvent Evaporation: Continue stirring the mixture for a specified period (e.g., 2-4 hours) to allow for the complete evaporation of acetone.
-
Purification: Filter the resulting nano-micelle suspension through a 0.45 µm syringe filter to remove any un-encapsulated this compound aggregates.[2][4]
-
Storage: Store the final this compound nano-micelle suspension at 4°C for further characterization and use.
Characterization of this compound Nano-micelles
a) Particle Size, PDI, and Zeta Potential Analysis using Dynamic Light Scattering (DLS)
Procedure:
-
Dilute the this compound nano-micelle suspension with purified water to an appropriate concentration to avoid multiple scattering effects.[10][11]
-
Transfer the diluted sample into a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).
-
Perform the measurement to obtain the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential.[10][13]
b) Determination of Encapsulation Efficiency (EE%) by HPLC
Procedure:
-
Separation of Free Drug: Centrifuge the this compound nano-micelle suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to pellet the nano-micelles. Alternatively, use centrifugal filter devices.[7][8]
-
Quantification of Free Drug: Carefully collect the supernatant containing the un-encapsulated this compound. Analyze the concentration of this compound in the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method.[6][14]
-
Calculation of EE%: Calculate the encapsulation efficiency using the following formula: EE% = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
Visualizations
Signaling Pathways
Caption: this compound's cardioprotective effect via the PI3K/Akt signaling pathway.
Caption: this compound's anti-cancer mechanism through the STAT3/COX-2 pathway.
Experimental Workflow
References
- 1. scholar.ui.ac.id [scholar.ui.ac.id]
- 2. Preparation, characterization and in vitro study of this compound nano-micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation, characterization and in vitro study of this compound nano-micelles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of a New Xanthone against Glioma: Synthesis and Development of (Pro)liposome Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanomicelles: Types, properties and applications in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. ceint.duke.edu [ceint.duke.edu]
- 11. research.colostate.edu [research.colostate.edu]
- 12. benthamdirect.com [benthamdirect.com]
- 13. wyatt.com [wyatt.com]
- 14. academic.oup.com [academic.oup.com]
Bellidifolin Cytotoxicity Assay: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing bellidifolin in cytotoxicity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound & Reagent Preparation
-
Q1: How should I dissolve and store this compound?
-
Answer: this compound is a hydrophobic compound with poor water solubility.[1][2] It is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[3][4] For cell culture experiments, creating a high-concentration stock solution in sterile DMSO is the recommended first step.[5]
-
-
Q2: My this compound solution is not dissolving properly. What can I do?
-
Answer: Ensure you are using an appropriate solvent like DMSO.[5] Gentle warming (up to 60°C) and sonication can aid in the dissolution of this compound in DMSO.[5][7] Always use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of hydrophobic compounds.[7]
-
-
Q3: What is the optimal concentration of this compound to use for a cytotoxicity assay?
-
Answer: The effective concentration is cell-type dependent. For A549 human lung cancer cells, inhibitory effects were observed in the 50-100 μM range.[8][9] It is crucial to perform a dose-response experiment (e.g., from 1 µM to 100 µM) to determine the optimal concentration range and calculate the IC50 for your specific cell line.
-
Assay Performance & Execution
-
Q4: My absorbance readings in my MTT/XTT assay are too low. What is the cause?
-
Answer: Low absorbance readings can stem from several factors:
-
Low Cell Number: The initial number of cells seeded per well may be too low for a detectable signal. Optimize cell density by performing a cell titration curve before the experiment.
-
Insufficient Incubation Time: The incubation period with the MTT reagent may be too short for the formazan crystals to develop. While 2-4 hours is standard, some cell lines may require longer.
-
Incomplete Solubilization: The purple formazan crystals must be fully dissolved before reading the absorbance. Ensure you are using a sufficient volume of a suitable solvent (like DMSO or a specialized detergent reagent) and mix thoroughly until no crystals are visible.[10]
-
-
-
Q5: There is high variability between my replicate wells. How can I improve consistency?
-
Answer: Replicate variability is a common issue in 96-well plate assays.
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous. Gently mix the cell suspension between pipetting to prevent cells from settling.
-
Pipetting Errors: Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate volumes.
-
Edge Effects: The outer wells of a 96-well plate are susceptible to evaporation and temperature fluctuations, which can affect cell growth.[11] A common practice is to fill the perimeter wells with sterile PBS or media and not use them for experimental data points.[11]
-
-
-
Q6: My blank (media only) wells have high background absorbance. What should I do?
-
Answer: This indicates a problem with your reagents or media.
-
Contamination: Bacterial or yeast contamination in your media can reduce the MTT reagent and produce a false positive signal. Visually inspect the plate for contamination and use sterile techniques.
-
Reagent Interference: Some components in the culture medium, like phenol red, can act as reducing agents and interfere with the assay.[10] Prepare a blank well containing only media and the test compound to check for direct chemical reduction of the assay reagent.[12]
-
MTT Reagent Degradation: The MTT reagent is light-sensitive. If the solution appears blue-green instead of yellow, it has likely degraded and should be discarded. Store it protected from light at 4°C.
-
-
Data Interpretation
-
Q7: this compound treatment appears to increase the signal in my viability assay. Is this possible?
-
Answer: Yes, this is a known artifact. Some compounds can induce a stress response in cells, causing an increase in metabolic activity and thus a higher absorbance reading before cytotoxicity occurs.[12] Alternatively, this compound itself, as a yellow-colored compound, might interfere with the colorimetric readout.[4][7] It is essential to run a control plate with this compound in cell-free media at all tested concentrations to quantify its intrinsic absorbance and subtract this from your experimental values.[10][12]
-
-
Q8: What is the mechanism of action for this compound's cytotoxicity?
-
Answer: The mechanism is likely cell-type specific. In A549 lung cancer cells, this compound's cytotoxic effects are associated with the STAT3/COX-2 pathway.[8][9] In other contexts, such as protecting cardiomyocytes from oxidative stress, this compound has been shown to activate the pro-survival PI3K-Akt signaling pathway.[13][14] It has also been implicated in regulating the p38 MAPK and TGF-β1/Smads pathways in other models.[15][16]
-
Quantitative Data Summary
| Parameter | Value | Cell Line / Context | Source |
| Solubility | ~25 mg/mL (91.16 mM) | In DMSO (sonication recommended) | [5] |
| ~50 mg/mL (182.33 mM) | In DMSO (with ultrasonic and warming) | [7] | |
| Cytotoxic Conc. | 50 - 100 µM | A549 (Human Lung Cancer) | [8][9] |
| Cell Cycle Arrest | 75 - 100 µM | A549 (S and G2 phase block) | [8] |
| Protective Conc. | 20 - 40 µmol/L | PC12 (Hypoxia model) | [16] |
Experimental Protocols
Protocol: MTT Assay for this compound Cytotoxicity
This protocol is a general guideline for assessing the cytotoxicity of this compound on adherent cells.
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95%.
-
Dilute the cell suspension to the optimal seeding density (determined previously via a cell titration assay).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or culture medium to the outer 36 wells to minimize edge effects.[11]
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of your this compound DMSO stock in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be consistent across all treatments and ideally ≤0.5%.
-
Include a "vehicle control" group treated with the same final concentration of DMSO.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition & Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (including controls).
-
Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO or a suitable solubilization buffer to each well.[10]
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.[10]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: Workflow for a standard this compound cytotoxicity MTT assay.
Caption: this compound's protective mechanism via the PI3K/Akt pathway.[13][14]
References
- 1. Preparation, characterization and in vitro study of this compound nano-micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, characterization and in vitro study of this compound nano-micelles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound | CAS:2798-25-6 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | 2798-25-6 [chemicalbook.com]
- 5. This compound | HIV Protease | TargetMol [targetmol.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Inhibits Proliferation of A549 Cells by Regulating STAT3/COX-2 Expression and Protein Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound from Gentianella acuta (Michx.) Hulten protects H9c2 cells from hydrogen peroxide-induced injury via the PI3K-Akt signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound from Gentianella acuta (Michx.) Hulten protects H9c2 cells from hydrogen peroxide-induced injury via the PI3K-Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | this compound Ameliorates Isoprenaline-Induced Myocardial Fibrosis by Regulating TGF-β1/Smads and p38 Signaling and Preventing NR4A1 Cytoplasmic Localization [frontiersin.org]
- 16. Protective effects of this compound in hypoxia-induced in pheochromocytoma cells (PC12) and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Bellidifolin Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the purification of bellidifolin from plant extracts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Extraction & Primary Processing
???+ question "Q1: My initial crude extract shows a very low yield of this compound. What are the potential causes and solutions?"
???+ question "Q2: I'm observing degradation of this compound during the extraction process. How can I minimize this?"
Chromatographic Purification
???+ question "Q3: this compound is co-eluting with other similar compounds (e.g., other xanthones) during my column chromatography. How can I improve the resolution?"
???+ question "Q4: When scaling up my chromatography from a lab-scale column to a larger one, the separation efficiency has dropped significantly. What went wrong?"
???+ question "Q5: My final purified this compound product has low purity. What are the likely sources of contamination?"
Data Presentation
Table 1: Comparison of this compound Extraction and Purification Methods
| Method | Plant Source | Extraction Solvent | Purification Technique | Elution System | Yield/Purity | Reference |
| Method A | Gentianella acuta | 95% Ethanol (reflux) | Silica Gel Column Chromatography | Petroleum ether:Ethyl acetate (7:3) | 2 g from 25 g of precipitate | [1] |
| Method B | Swertia chirayita | Not specified | Liquid-liquid partitioning, Silica Gel Column, Microporous Resin Column | Dichloromethane-methanol gradient, then PE-EtOAc gradient | Not specified | [2] |
| Method C | Gentiana scabra Bunge | Not specified | High-Speed Countercurrent Chromatography (HSCCC) | n-hexane-1-butanol-methanol-0.4% acetic acid in water (1.4:8:3:15.5, v/v) | Purity of related compounds >96% | [3] |
Experimental Protocols
Protocol 1: Scaled-Up Extraction and Partitioning of this compound
This protocol is a generalized procedure based on common laboratory practices for natural product extraction.[1][2]
-
Plant Material Preparation:
-
Coarsely grind dried and authenticated plant material (e.g., whole Gentianella acuta).
-
-
Solvent Extraction:
-
In a large, appropriately sized extraction vessel, add the ground plant material.
-
Add 95% ethanol at a solvent-to-biomass ratio of 10:1 (v/w).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture and collect the ethanol extract.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
-
Solvent Evaporation:
-
Combine all ethanol extracts.
-
Concentrate the extract under reduced pressure using a large-scale rotary evaporator until a thick, viscous crude extract is obtained.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in deionized water.
-
Transfer the aqueous suspension to a large separatory funnel.
-
Partition the suspension successively with an equal volume of petroleum ether (to remove non-polar compounds) and then ethyl acetate.
-
Collect the ethyl acetate layer, which will contain this compound. Repeat the ethyl acetate partitioning three times.
-
Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate crude extract for further purification.
-
Protocol 2: Large-Scale Silica Gel Column Chromatography
This protocol outlines the steps for purifying the ethyl acetate extract at a larger scale.
-
Column Preparation:
-
Select a glass column with an appropriate diameter for the amount of extract to be purified.
-
Prepare a slurry of silica gel (200-300 mesh) in the initial mobile phase (e.g., petroleum ether).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped. The bed height should be consistent with lab-scale experiments.
-
-
Sample Loading:
-
Adsorb the dried ethyl acetate extract onto a small amount of silica gel until a dry, free-flowing powder is obtained.
-
Carefully layer the silica-adsorbed sample onto the top of the packed column bed.
-
-
Elution:
-
Begin elution with the initial, non-polar mobile phase (e.g., 100% petroleum ether).
-
Gradually increase the polarity of the mobile phase by introducing a polar solvent like ethyl acetate in a stepwise or linear gradient. A common starting point is a petroleum ether:ethyl acetate (7:3) mixture.[1]
-
Maintain a constant linear flow rate throughout the separation.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Visualizations
References
Validation & Comparative
Bellidifolin in Cancer Therapy: A Comparative Guide to Other Xanthones
In the landscape of natural product-derived anticancer agents, xanthones have emerged as a promising class of compounds. Among them, bellidifolin, a tetraoxygenated xanthone found in plants of the Swertia and Gentiana genera, has demonstrated notable anti-proliferative and pro-apoptotic effects. This guide provides a comparative analysis of this compound against other well-studied xanthones—α-mangostin, gartanin, and mangiferin—in the context of cancer therapy, supported by experimental data and detailed methodologies for key assays.
Comparative Efficacy and Cytotoxicity
The anticancer potential of xanthones is often initially assessed by their cytotoxicity against various cancer cell lines, commonly expressed as the half-maximal inhibitory concentration (IC50). While direct comparative studies testing this compound against other xanthones on the same cell line are limited, the available data from independent studies provide insights into their relative potencies.
Table 1: Comparative Cytotoxicity (IC50) of Xanthones in Cancer Cell Lines
| Xanthone | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung) | Inhibitory effect at 50-100 µM | [1][2][3] |
| α-Mangostin | A549 (Lung) | ~20 µM | [4] |
| HCT 116 (Colon) | 4.0 ± 1.0 µg/mL (~9.7 µM) | [5] | |
| MCF-7 (Breast) | 5.9 - 22.5 µM | [4] | |
| Gartanin | PC3 (Prostate) | 13.56 ± 0.20 µM | [6] |
| 22Rv1 (Prostate) | 8.32 ± 0.18 µM | [6] | |
| Mangiferin | A549 (Lung) | Enhances cisplatin cytotoxicity | [7] |
| PC3 (Prostate) | Induces apoptosis at 20-40 µM | [8] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Mechanisms of Action: A Comparative Overview
This compound and other xanthones exert their anticancer effects through the modulation of various cellular signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of proliferation.
This compound: Targeting the STAT3/COX-2 Axis
This compound has been shown to inhibit the proliferation of A549 human lung adenocarcinoma cells by targeting the STAT3/COX-2 signaling pathway.[1][3] This mechanism involves the induction of apoptosis, as evidenced by the upregulation of caspase-3 and -8, and the cleavage of PARP.[9] Furthermore, this compound induces cell cycle arrest at the S and G2/M phases.[1][2][3]
Other Xanthones: A Multi-Targeted Approach
-
α-Mangostin : This is one of the most extensively studied xanthones. It induces apoptosis through both intrinsic and extrinsic pathways by modulating signaling cascades such as PI3K/Akt, NF-κB, and MAPK.[4][10] It also inhibits fatty acid synthase (FAS), a key enzyme in cancer cell metabolism.[11]
-
Gartanin : Gartanin has been identified as a novel NEDDylation inhibitor, leading to the degradation of Skp2 and the induction of autophagy.[6][12] It also downregulates the mTOR pathway and induces apoptosis through the p53 pathway.[13]
-
Mangiferin : This xanthone glycoside exhibits broad anticancer activity by modulating multiple signaling pathways, including NF-κB, MAPK, and PI3K/Akt.[1][7][8] It has also been shown to enhance the efficacy of conventional chemotherapeutic drugs.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the anticancer effects of this compound on A549 cells.
Cell Culture and Proliferation Assay (CCK-8)
1. Cell Culture: Human lung adenocarcinoma A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[1][2][3]
2. Cell Seeding: Cells are seeded into 96-well plates at a density of 3 × 10³ cells per well.[9]
3. Treatment: After 24 hours, the cells are treated with various concentrations of this compound (e.g., 25, 50, 75, and 100 µM).[1][2][3]
4. Incubation: The plates are incubated for different time points (e.g., 24, 48, and 72 hours).[1][2][3]
5. CCK-8 Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-4 hours at 37°C.[9]
6. Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader to determine cell viability.[9]
Western Blot Analysis for STAT3 and COX-2
1. Protein Extraction: A549 cells are treated with this compound for the desired time. Cells are then lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[14][15]
2. Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
3. SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[14][15]
4. Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against STAT3, phospho-STAT3, COX-2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[13][14][16]
5. Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13][14][16]
Apoptosis Assay (Annexin V-FITC/PI Staining)
1. Cell Treatment: A549 cells are seeded in 6-well plates and treated with different concentrations of this compound for a specified time (e.g., 48 hours).[17]
2. Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.[9][17]
3. Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[9][17]
Conclusion
This compound demonstrates significant anticancer potential, particularly against lung cancer cells, by inducing apoptosis and cell cycle arrest through the inhibition of the STAT3/COX-2 signaling pathway. While direct comparative data is limited, the available evidence suggests that other xanthones like α-mangostin and gartanin may exhibit broader mechanisms of action, targeting multiple signaling pathways. Mangiferin, in addition to its direct anticancer effects, shows promise as a chemosensitizing agent.
The data presented in this guide highlights the therapeutic potential of this compound and other xanthones. However, for a definitive comparison of their efficacy, further head-to-head studies on a panel of cancer cell lines under standardized conditions are warranted. Such studies will be crucial for identifying the most promising xanthone candidates for further preclinical and clinical development in cancer therapy. The detailed experimental protocols provided herein offer a foundation for such future comparative investigations.
References
- 1. This compound Inhibits Proliferation of A549 Cells by Regulating STAT3/COX-2 Expression and Protein Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Proliferation of A549 Cells by Regulating STAT3/COX-2 Expression and Protein Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. α-Mangostin Enhances Betulinic Acid Cytotoxicity and Inhibits Cisplatin Cytotoxicity on HCT 116 Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gartanin is a novel NEDDylation inhibitor for induction of Skp2 degradation, FBXW2 expression and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mangiferin as New Potential Anti-Cancer Agent and Mangiferin-Integrated Polymer Systems—A Novel Research Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of mangiferin in cancer: Unveiling regulatory pathways, mechanisms of action, and bioavailability enhancements – An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. α-Mangostin Nanoparticles Cytotoxicity and Cell Death Modalities in Breast Cancer Cell Lines [mdpi.com]
- 11. Anti-diabetic effect of methylswertianin and this compound from Swertia punicea Hemsl. and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. e-nps.or.kr [e-nps.or.kr]
- 14. Resveratrol inhibits the proliferation of A549 cells by inhibiting the expression of COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-Proliferative and Apoptosis-Inducing Effect of Theabrownin against Non-small Cell Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-fibrotic Effects of Bellidifolin In Vivo: A Comparative Guide
For researchers and professionals in drug development, identifying and validating novel anti-fibrotic compounds is a critical endeavor. Bellidifolin, a xanthone compound, has emerged as a promising candidate with demonstrated efficacy in preclinical models of fibrosis. This guide provides a comprehensive comparison of this compound's in vivo anti-fibrotic effects against other potential therapeutic agents, supported by experimental data and detailed methodologies to aid in the design and evaluation of future studies.
In Vivo Efficacy of this compound in Myocardial Fibrosis
Recent studies have highlighted the potential of this compound in ameliorating cardiac fibrosis. In a key study, this compound was shown to mitigate isoproterenol-induced myocardial fibrosis in mice. The compound's mechanism of action involves the inhibition of SRY-Related High Mobility Group-Box Gene 9 (SOX9), which in turn blocks the activation of the TGF-β signaling pathway, a central mediator of fibrosis.[1][2]
Comparative Analysis of Anti-Fibrotic Efficacy in Cardiac Models
To provide a clear perspective on this compound's potency, the following table summarizes its effects on key fibrotic markers in the isoproterenol-induced cardiac fibrosis model, alongside data from studies on other known anti-fibrotic agents.
| Compound | Dosage | Animal Model | Key Fibrotic Markers | Results |
| This compound | 20 mg/kg/day (i.p.) | Isoproterenol-induced myocardial fibrosis in mice | α-SMA, Collagen I, Collagen III | Significant reduction in the expression of α-SMA, Collagen I, and Collagen III.[1] |
| Pirfenidone | 200 mg/kg/day (p.o.) | Isoproterenol-induced cardiac hypertrophy in mice | Myocardial fibrosis | Attenuated interstitial fibrosis. |
| Nintedanib | 50 mg/kg/day (p.o.) | Transverse aortic constriction (TAC) induced cardiac fibrosis in mice | Collagen I, Collagen III | Remarkably reduced cardiac fibrosis. |
| Curcumin | 200 mg/kg/day (i.g.) | Isoproterenol-induced cardiac fibrosis in rats | Procollagen I, Procollagen III | Attenuated interstitial fibrosis.[3] |
| Resveratrol | 50 mg/kg/day (i.p.) | Isoproterenol-induced myocardial infarction in rats | Collagen deposition | Significantly decreased the extent of interstitial fibrosis. |
This compound's Role in Mitigating Nonalcoholic Fatty Liver Disease (NAFLD)-like Changes
This compound has also been investigated for its potential to counteract the metabolic alterations associated with nonalcoholic fatty liver disease (NAFLD). A study demonstrated that this compound significantly attenuated bisphenol F (BPF)-induced lipid droplet deposition in the livers of mice by inhibiting the expression of proteins involved in lipogenesis.[4] This is achieved through the modulation of the AMPK-mTOR signaling pathway.[4]
Comparative Analysis of Efficacy in Liver Models
The following table compares the in vivo effects of this compound on markers of hepatic lipogenesis with other compounds investigated for similar properties.
| Compound | Dosage | Animal Model | Key Lipogenesis/Fibrosis Markers | Results |
| This compound | 50 mg/kg/day (i.g.) | BPF-induced NAFLD-like changes in mice | ACC, FAS, SREBP-1c, C/EBPα, PPARγ, SCD1 | Significantly ameliorated the BPF-induced increase in lipogenesis-related proteins.[4] |
| Resveratrol | 10-50 mg/kg (p.o.) | CCl4-induced liver fibrosis in rats | NF-κB activation | Prevented liver fibrosis through reduction in NF-κB activation.[5] |
| Curcumin | Not specified | In vitro models of hepatic stellate cells | PPAR-γ signaling | Suppressed hepatic stellate cell activation by targeting PPAR-γ signaling.[5] |
Experimental Protocols
For researchers aiming to replicate or build upon these findings, detailed experimental protocols are crucial.
Isoproterenol-Induced Myocardial Fibrosis Model
-
Animal Model: Male Kunming mice are commonly used.
-
Induction of Fibrosis: Administer isoproterenol (ISO) subcutaneously at a dose of 5 mg/kg/day for 7 consecutive days.[6]
-
This compound Administration: this compound is dissolved in a vehicle (e.g., DMSO) and administered intraperitoneally at a dose of 20 mg/kg/day concurrently with ISO administration.
-
Tissue Collection and Analysis:
-
At the end of the treatment period, animals are euthanized, and heart tissues are collected.
-
Histological Analysis: Fix heart tissues in 4% paraformaldehyde, embed in paraffin, and section. Perform Masson's trichrome staining to visualize collagen deposition (blue staining indicates collagen).
-
Immunohistochemistry: Use specific primary antibodies against α-SMA, Collagen I, and Collagen III, followed by an appropriate secondary antibody and a detection system to assess the expression and localization of these fibrotic markers.
-
Western Blotting: Homogenize heart tissue to extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against α-SMA, Collagen I, Collagen III, SOX9, TGF-β1, and p-Smad3. Use an appropriate loading control (e.g., GAPDH) for normalization.
-
BPF-Induced NAFLD-like Changes Model
-
Animal Model: Male C57BL/6J mice are a suitable model.
-
Induction of NAFLD-like Changes: Administer bisphenol F (BPF) by gavage at a dose of 200 μg/kg/day for 30 consecutive days.
-
This compound Administration: Co-administer this compound by gavage at a dose of 50 mg/kg/day.
-
Tissue Collection and Analysis:
-
Following the treatment period, euthanize the animals and collect liver tissues.
-
Histological Analysis: Embed liver tissue in OCT compound and prepare frozen sections. Perform Oil Red O staining to visualize neutral lipid accumulation (red staining indicates lipid droplets).
-
Biochemical Analysis: Measure serum levels of triglycerides (TG) and total cholesterol (T-CHO) using commercially available kits.
-
Western Blotting: Analyze the expression of key lipogenesis-related proteins such as Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) in liver tissue lysates.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the therapeutic potential of this compound.
References
- 1. A novel this compound intervention mitigates nonalcoholic fatty liver disease-like changes induced by bisphenol F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel this compound intervention mitigates nonalcoholic fatty liver disease-like changes induced by bisphenol F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 4. Oil Red O staining of liver tissue [bio-protocol.org]
- 5. This compound Ameliorates Isoprenaline-Induced Myocardial Fibrosis by Regulating TGF-β1/Smads and p38 Signaling and Preventing NR4A1 Cytoplasmic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Cross-Validation of Bellidifolin's Targets: A Comparative Guide to Conventional Methods and CRISPR-Based Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of traditional experimental methodologies versus a CRISPR-based workflow for the validation of the biological targets of bellidifolin, a xanthone compound with demonstrated therapeutic potential. By presenting quantitative data from existing literature and outlining a detailed protocol for CRISPR-mediated target validation, this document serves as a resource for researchers seeking to rigorously confirm the mechanism of action of this promising natural product.
Introduction to this compound and its Putative Targets
This compound, a key bioactive constituent of plants from the Gentianaceae family, has garnered significant interest for its diverse pharmacological activities. Preclinical studies have highlighted its potential in the treatment of cardiovascular diseases, diabetes, and cancer.[1][2][3] These studies have implicated several key proteins and signaling pathways as potential targets of this compound, including the PI3K/Akt pathway, STAT3/COX-2 signaling, and components of the TGF-β cascade.[1][3][4]
Traditionally, the identification and validation of these targets have relied on a combination of in vitro assays, such as western blotting and quantitative PCR, as well as computational approaches like molecular docking. While these methods have provided valuable initial insights, the advent of CRISPR-Cas9 gene-editing technology offers a more direct and precise approach to definitively validate these molecular targets.[5][6]
Comparative Analysis of Target Validation Methodologies
The following sections compare the experimental approaches used in published this compound research with a proposed CRISPR-based target validation workflow.
Data Presentation: Conventional vs. CRISPR-based Validation
The tables below summarize quantitative data from studies on this compound using conventional methods and illustrate the expected data from a hypothetical CRISPR-based validation study.
Table 1: Summary of Quantitative Data from Conventional this compound Target Identification Studies
| Putative Target/Pathway | Experimental Model | Key Quantitative Findings | Analytical Method | Reference |
| PI3K/Akt Pathway | H9c2 cells (cardiomyocytes) | This compound increased p-Akt1/Akt1 ratio and downregulated GSK-3β. | Western Blot | [1] |
| PI3K/Insulin Signaling | STZ-induced diabetic mice | This compound increased the expression of InsR-alpha, IRS-1, and PI3K. | Western Blot | [2] |
| STAT3/COX-2 Pathway | A549 cells (lung cancer) | This compound (75-100 µM) decreased levels of STAT3 and COX-2. | Western Blot | [3] |
| Apoptosis Regulation | PC12 cells (neuronal) | This compound (20-40 µM) significantly decreased the expression of p-p38MAPK and caspase-3. | Western Blot, Immunohistochemistry | [7] |
| Myocardial Fibrosis | Cardiac Fibroblasts | This compound inhibited TGF-β1-induced increases in phosphorylated TβRⅠ and TβRⅡ. | Western Blot | [4] |
Table 2: Projected Quantitative Data from CRISPR-based this compound Target Validation
| Gene Target (CRISPR Knockout) | Experimental Model | Predicted Effect of this compound Post-KO | Analytical Method |
| AKT1 | H9c2 cells | Attenuation of this compound-induced cytoprotection against oxidative stress. | Cell Viability Assay (e.g., MTT) |
| STAT3 | A549 cells | Abrogation of this compound-induced inhibition of cell proliferation. | Proliferation Assay (e.g., BrdU) |
| PIK3CA (PI3K catalytic subunit) | H9c2 cells | Loss of this compound's effect on downstream Akt phosphorylation. | Western Blot for p-Akt |
| PTGS2 (COX-2) | A549 cells | Diminished anti-inflammatory effect of this compound. | ELISA for Prostaglandin E2 |
Experimental Protocols
Conventional Methodologies (Summarized from Literature)
The following is a generalized summary of methods commonly used in this compound research:
-
Cell Culture and Treatment: Specific cell lines (e.g., H9c2, A549) are cultured under standard conditions and then treated with varying concentrations of this compound, often in the presence of a stimulus (e.g., H₂O₂, TGF-β1).
-
Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the target proteins (e.g., Akt, p-Akt, STAT3, COX-2) to assess changes in their expression and phosphorylation status.[1][2][3][4][7]
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from cells, reverse-transcribed to cDNA, and used as a template for PCR with primers specific to the genes of interest to measure changes in mRNA expression levels.[8]
-
Cell Viability and Proliferation Assays: Assays such as MTT or BrdU incorporation are used to measure the effect of this compound on cell survival and growth.[3]
-
Molecular Docking: Computational simulations are performed to predict the binding affinity and interaction between this compound and the putative protein target.[1]
Proposed CRISPR-Cas9 Knockout Protocol for this compound Target Validation
This protocol outlines a workflow for validating a putative target of this compound (e.g., STAT3 in A549 cells).
-
Guide RNA (gRNA) Design and Synthesis: Design and synthesize 2-3 gRNAs targeting a constitutive exon of the STAT3 gene. Include non-targeting gRNA as a negative control.
-
Lentiviral Particle Production: Co-transfect HEK293T cells with a lentiviral vector encoding Cas9 and the specific gRNA, along with packaging plasmids. Harvest the lentiviral particles after 48-72 hours.
-
Transduction of A549 Cells: Transduce A549 cells with the lentiviral particles.
-
Selection and Clonal Expansion: Select transduced cells using an appropriate antibiotic (e.g., puromycin). Isolate single cells to establish clonal populations.
-
Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA and perform PCR followed by Sanger sequencing or TIDE analysis to confirm the presence of insertions/deletions (indels) in the STAT3 gene.
-
Western Blot Analysis: Confirm the absence of STAT3 protein expression in the knockout clones.
-
-
Phenotypic Assays:
-
Culture wild-type (WT) and STAT3 knockout (KO) A549 cells.
-
Treat both cell lines with a range of this compound concentrations (e.g., 25, 50, 75, 100 µM).
-
Perform a cell proliferation assay (e.g., BrdU) after 72 hours.
-
-
Data Analysis: Compare the anti-proliferative effect of this compound on WT versus STAT3 KO cells. A significant reduction or complete loss of this compound's activity in the KO cells would validate STAT3 as a critical target.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative PI3K/Akt signaling pathway activated by this compound.
Caption: Experimental workflow for CRISPR-mediated target validation.
Caption: Logical comparison of conventional vs. CRISPR validation.
Conclusion
While conventional biochemical and cellular assays have been instrumental in forming initial hypotheses about this compound's molecular targets, CRISPR-Cas9 technology provides a powerful and precise tool for definitive validation.[9][10] By creating clean genetic knockouts of putative targets, researchers can establish a causal link between a specific gene and the pharmacological action of this compound. This approach overcomes the limitations of traditional methods, such as the potential for off-target effects with chemical inhibitors, and provides a higher level of confidence in the identified drug targets.[11][12] The integration of CRISPR-based validation into the preclinical development of promising natural compounds like this compound will be crucial for accelerating their translation into effective therapies.
References
- 1. This compound from Gentianella acuta (Michx.) Hulten protects H9c2 cells from hydrogen peroxide-induced injury via the PI3K-Akt signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-diabetic effect of methylswertianin and this compound from Swertia punicea Hemsl. and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Proliferation of A549 Cells by Regulating STAT3/COX-2 Expression and Protein Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Ameliorates Isoprenaline-Induced Myocardial Fibrosis by Regulating TGF-β1/Smads and p38 Signaling and Preventing NR4A1 Cytoplasmic Localization [frontiersin.org]
- 5. biocompare.com [biocompare.com]
- 6. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of this compound in hypoxia-induced in pheochromocytoma cells (PC12) and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound from Gentianella acuta (Michx.) Hulten protects H9c2 cells from hydrogen peroxide-induced injury via the PI3K-Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 11. criver.com [criver.com]
- 12. Strategies to validate loss-of-function gene targets involved in the mesenchymal to epithelial transition [horizondiscovery.com]
A Comparative Analysis of Bellidifolin and Other Natural Compounds in Obesity Management
For Immediate Release
In the global search for effective anti-obesity therapeutics, natural compounds have emerged as a promising frontier. This guide provides a comprehensive comparison of bellidifolin, a xanthone derived from Swertia diluta, with other well-researched natural compounds—berberine, curcumin, resveratrol, and epigallocatechin gallate (EGCG)—in the context of obesity management. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data, a review of underlying mechanisms, and detailed experimental protocols.
Executive Summary
Obesity, a significant global health challenge, has spurred extensive research into novel therapeutic agents. Natural compounds, with their diverse bioactive properties, represent a valuable resource in this endeavor. This compound has recently garnered attention for its potential anti-obesity effects. This guide systematically evaluates its performance against established natural compounds, highlighting key differences in efficacy and mechanisms of action to inform future research and development.
Comparative Efficacy of Natural Compounds
The anti-obesity effects of this compound and other selected natural compounds have been evaluated in various preclinical and clinical studies. The following tables summarize the quantitative data on their impact on key obesity-related parameters.
Table 1: In Vivo Effects on Body Weight and Fat Mass
| Compound | Model | Dosage | Duration | Body Weight Reduction | Fat Mass Reduction | Reference |
| This compound | High-Fat Diet (HFD)-induced obese C57BL/6J mice | Data not available | 4 weeks | Significant reduction | Data not available | [1] |
| Berberine | HFD-induced obese rats | 150 mg/kg/day | 6 weeks | Attenuated gain | Data not available | |
| Curcumin | HFD-induced obese mice | 0.4% w/w in diet | 14 weeks | Slower rate of gain | Lower percent body fat | |
| Resveratrol | HFD-induced obese mice | 400 mg/kg/day | 12 weeks | Significant decrease | Significant decrease | |
| EGCG | HFD-induced obese mice | 3.2 g/kg in diet | 16 weeks | Significant reduction | Significant reduction |
Table 2: Effects on Serum Lipid Profile
| Compound | Model/Population | Dosage | Duration | Triglycerides (TG) | Total Cholesterol (TC) | LDL-C | Reference |
| This compound | HFD-induced obese C57BL/6J mice | Data not available | 4 weeks | Notably decreased | Notably decreased | Notably decreased | [2] |
| Berberine | Hypercholesterolemic patients | 1000 mg/day | 3 months | 22-35% reduction | 16-29% reduction | 20-25% reduction | |
| Curcumin | Patients with metabolic syndrome | 1000 mg/day | 8 weeks | Significant reduction | Significant reduction | Significant reduction | |
| Resveratrol | Obese men | 150 mg/day | 30 days | No significant change | No significant change | No significant change | |
| EGCG | Women with central obesity | 856.8 mg/day | 12 weeks | Trend of decrease | 5.33% decrease | Trend of decrease |
Table 3: In Vitro Inhibitory Activity
| Compound | Assay | IC50 Value | Reference |
| This compound | Pancreatic Lipase Inhibition | Data not available | |
| This compound | Adipogenesis Inhibition | Data not available | |
| Berberine | Adipogenesis Inhibition (3T3-L1) | ~10 µM | |
| Curcumin | Pancreatic Lipase Inhibition | ~50 µg/mL | |
| Resveratrol | Adipogenesis Inhibition (3T3-L1) | 25-50 µM | |
| EGCG | Pancreatic Lipase Inhibition | ~30 µM |
Mechanisms of Action: A Comparative Overview
The anti-obesity effects of these natural compounds are attributed to their modulation of various signaling pathways and physiological processes.
This compound exerts its effects through a multi-faceted approach. It has been shown to modulate the gut microbiota, leading to a decrease in the Firmicutes to Bacteroidetes ratio, which is often elevated in obesity[1]. Furthermore, this compound upregulates the expression of hepatic CYP7A1, a key enzyme in bile acid synthesis, and downregulates intestinal bile acid transporters, thereby promoting bile acid excretion and reducing lipid accumulation[2]. At a molecular level, this compound has been observed to activate the AMP-activated protein kinase (AMPK) pathway while inhibiting the mammalian target of rapamycin (mTOR) signaling, which collectively leads to a reduction in lipogenesis[3].
Berberine is a well-documented AMPK activator, a central regulator of energy homeostasis. By activating AMPK, berberine enhances fatty acid oxidation and glucose uptake while inhibiting lipid synthesis. It also influences gene expression related to adipogenesis and lipid metabolism.
Curcumin demonstrates anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which is often overactive in the adipose tissue of obese individuals. It also modulates adipokine secretion and can inhibit adipocyte differentiation.
Resveratrol is known to activate Sirtuin 1 (SIRT1), a protein that plays a crucial role in metabolic regulation. This activation leads to improved mitochondrial function and increased energy expenditure. Resveratrol also influences adipogenesis and may promote the browning of white adipose tissue.
EGCG , the major catechin in green tea, is recognized for its ability to inhibit catechol-O-methyltransferase (COMT), an enzyme that degrades norepinephrine. By inhibiting COMT, EGCG prolongs the thermogenic effect of norepinephrine, leading to increased energy expenditure. It also inhibits pancreatic lipase, reducing dietary fat absorption.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental methodologies discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Standardized protocols are crucial for the reliable evaluation and comparison of anti-obesity compounds. Below are detailed methodologies for key experiments.
High-Fat Diet (HFD)-Induced Obesity Mouse Model
-
Animals: Male C57BL/6J mice, 6-8 weeks old, are commonly used due to their susceptibility to diet-induced obesity.
-
Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet: A high-fat diet, typically providing 45% or 60% of calories from fat, is administered for a period of 8-16 weeks to induce obesity. A control group is fed a standard chow diet.
-
Compound Administration: The test compound (e.g., this compound) is administered via oral gavage or mixed into the diet for a specified period, typically the last 4-8 weeks of the HFD feeding.
-
Outcome Measures:
-
Body Weight and Food Intake: Measured weekly.
-
Body Composition: Fat mass and lean mass are determined using techniques like DEXA or MRI at the beginning and end of the treatment period.
-
Serum Analysis: At the end of the study, blood is collected to measure levels of triglycerides, total cholesterol, LDL-C, HDL-C, glucose, and insulin.
-
Tissue Analysis: Adipose and liver tissues are collected for histological analysis (e.g., adipocyte size) and gene expression analysis of key metabolic markers (e.g., PPARγ, SREBP-1c, C/EBPα) via qPCR or Western blot.
-
Adipogenesis Inhibition Assay
-
Cell Line: 3T3-L1 preadipocytes are the standard cell line for this assay.
-
Cell Culture: Cells are cultured in DMEM with 10% fetal bovine serum.
-
Differentiation Induction: To induce differentiation into mature adipocytes, confluent preadipocytes are treated with a differentiation cocktail typically containing insulin, dexamethasone, and IBMX.
-
Compound Treatment: The test compound is added to the differentiation medium at various concentrations.
-
Quantification of Adipogenesis: After 7-10 days, the degree of adipogenesis is quantified by staining intracellular lipid droplets with Oil Red O. The stained lipid droplets are then extracted, and the absorbance is measured spectrophotometrically to determine the IC50 value of the compound.
Pancreatic Lipase Inhibition Assay
-
Enzyme: Porcine pancreatic lipase is commonly used.
-
Substrate: p-Nitrophenyl butyrate (pNPB) is a frequently used substrate that releases a colored product upon cleavage by lipase.
-
Assay Procedure: The test compound is pre-incubated with the lipase enzyme in a buffer solution. The reaction is initiated by adding the substrate.
-
Measurement: The rate of the reaction is monitored by measuring the increase in absorbance of the colored product over time using a microplate reader.
-
IC50 Determination: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the dose-response curve.
Conclusion and Future Directions
This compound demonstrates significant potential as a natural anti-obesity agent, operating through distinct mechanisms involving the gut-liver axis and cellular energy sensing pathways. While preliminary data is promising, further research is required to establish a comprehensive efficacy and safety profile. Specifically, future studies should focus on determining the optimal dosage of this compound, elucidating the full spectrum of its molecular targets, and conducting long-term preclinical studies to assess its chronic effects.
In comparison to berberine, curcumin, resveratrol, and EGCG, this compound's unique mechanism of modulating bile acid metabolism presents a novel therapeutic avenue. Direct, head-to-head comparative studies under standardized experimental conditions are warranted to definitively position this compound within the landscape of natural anti-obesity compounds. Such research will be instrumental in translating these promising findings into viable therapeutic strategies for the management of obesity and its associated metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Researchers Discover this compound Improves High-fat Diet-Induced Obesity via Gut Microbiota and Bile Acid Regulation----Chinese Academy of Sciences [english.cas.cn]
- 3. A novel this compound intervention mitigates nonalcoholic fatty liver disease-like changes induced by bisphenol F - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Bellidifolin's Anti-Cancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of Bellidifolin, a natural xanthone, with other relevant compounds. The information is supported by experimental data from peer-reviewed studies, with a focus on its activity in non-small cell lung cancer (NSCLC).
Executive Summary
This compound, a tetraoxygenated xanthone found in plants of the Swertia and Gentiana genera, has demonstrated notable anti-cancer activity, particularly against non-small cell lung cancer (NSCLC).[1][2] Its mechanism of action primarily involves the inhibition of the STAT3/COX-2 signaling pathway, leading to decreased cell proliferation and induction of apoptosis.[1][2] This guide compares the efficacy of this compound with Anlotinib, a multi-target tyrosine kinase inhibitor, and Celecoxib, a selective COX-2 inhibitor, both of which are relevant to the treatment of lung cancer.
Comparative Analysis of Anti-Cancer Activity
The following table summarizes the in vitro anti-proliferative activity of this compound and its comparators against the A549 human lung adenocarcinoma cell line.
| Compound | Target Pathway(s) | Cancer Cell Line | Assay | Endpoint | Result | Citation(s) |
| This compound | STAT3/COX-2, PI3K/Akt | A549 | CCK8 | Inhibition of Proliferation | Effective at 50-100 µM | [1][2] |
| A549 | Flow Cytometry | Apoptosis | Significant increase at 100 µM | [1] | ||
| Anlotinib | Multi-target TKI | A549 | CCK8 | IC50 | 18.84 µM | |
| Celecoxib | COX-2 | A549 | MTT | IC50 | ~11.04 - 19.96 µM | [3][4] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects through the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and inflammation.
STAT3/COX-2 Pathway
This compound has been shown to inhibit the STAT3/COX-2 signaling pathway in A549 lung cancer cells.[1] STAT3 is a transcription factor that, when activated, promotes the expression of genes involved in cell proliferation and survival. COX-2 is an enzyme that is often overexpressed in tumors and contributes to inflammation and cancer progression. By inhibiting this pathway, this compound can suppress tumor growth.
Caption: this compound's inhibition of the STAT3/COX-2 pathway.
PI3K/Akt Pathway
While primarily studied in the context of cardioprotection, this compound has also been implicated in the PI3K/Akt signaling pathway.[5] This pathway is a critical regulator of cell survival and proliferation in many cancers, including lung cancer. Further research is needed to fully elucidate the role of this compound in modulating the PI3K/Akt pathway in cancer cells.
Caption: Putative role of this compound in the PI3K/Akt pathway.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Cell Viability Assay (CCK8/MTT)
-
Cell Seeding: A549 cells are seeded in 96-well plates at a density of 3 x 10³ to 5 x 10³ cells per well and incubated overnight to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (e.g., 25, 50, 75, 100 µM), Anlotinib, or Celecoxib for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: Following treatment, CCK8 or MTT reagent is added to each well and incubated for 1-4 hours.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against compound concentration.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: A549 cells are treated with the desired concentrations of the test compounds for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of apoptotic cells is quantified for each treatment group.
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., STAT3, COX-2, p-Akt, Akt, Caspase-3, PARP) overnight.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., GAPDH or β-actin).
Experimental and Validation Workflow
The following diagram illustrates a typical workflow for the independent validation of a compound's anti-cancer activity.
Caption: Workflow for validating anti-cancer activity.
Conclusion
The available data indicates that this compound is a promising natural compound with anti-cancer activity against non-small cell lung cancer. Its inhibitory effect on the STAT3/COX-2 pathway provides a clear mechanism for its action. While its potency, based on the effective concentration range, appears to be lower than that of the targeted therapy Anlotinib and the COX-2 inhibitor Celecoxib, further studies are warranted to fully assess its therapeutic potential. The provided experimental protocols and workflows offer a framework for the independent validation and further investigation of this compound and other novel anti-cancer agents.
References
- 1. This compound Inhibits Proliferation of A549 Cells by Regulating STAT3/COX-2 Expression and Protein Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Proliferation of A549 Cells by Regulating STAT3/COX-2 Expression and Protein Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Induction but not inhibition of COX-2 confers human lung cancer cell apoptosis by celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound from Gentianella acuta (Michx.) Hulten protects H9c2 cells from hydrogen peroxide-induced injury via the PI3K-Akt signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
Pioneering Bellidifolin Delivery: A Comparative Analysis of Nanocarrier Systems
For researchers and drug development professionals, the therapeutic potential of bellidifolin, a xanthone with significant efficacy in cardiovascular and oncological applications, is hampered by its poor water solubility. This guide provides a comparative overview of emerging nano-delivery systems designed to overcome this limitation, with a focus on nano-micelles. While comprehensive comparative data remains nascent, this document synthesizes available research on this compound nano-micelles and presents a comparative framework using data from similar xanthone-loaded nanoparticles to project the potential performance of other systems.
This analysis delves into the physicochemical characteristics, drug release kinetics, and biological efficacy of this compound-loaded nano-micelles. For comparative purposes, projected data for Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and Liposomes are extrapolated from studies on the delivery of other structurally related xanthones, such as α-mangostin. This approach provides a valuable, albeit preliminary, assessment of the relative merits of these delivery platforms for this compound.
Comparative Performance of this compound Delivery Systems
The following table summarizes the key performance indicators for this compound nano-micelles and projected data for other nanoparticle systems based on studies with similar xanthone compounds.
| Delivery System | Active Compound | Carrier Material(s) | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release Profile |
| Nano-micelles | This compound | Kolliphor HS15 | 12.60 ± 0.074[1][2] | ~90%[1][2] | Not Reported | Sustained release; ~50% release in 24h[1] |
| Solid Lipid Nanoparticles (SLN) | (Projected) | Compritol 888 ATO, etc. | 100 - 400 | >85% | 1 - 5% | Sustained release |
| Nanostructured Lipid Carriers (NLC) | (Projected) | Solid lipid, liquid lipid (e.g., oleic acid) | 100 - 300 | >90% | 5 - 10% | Sustained release with potentially higher loading |
| Liposomes | (Projected) | Phospholipids (e.g., Phosphatidylcholine), Cholesterol | 100 - 250 | 50 - 85% | 1 - 4% | Biphasic or sustained release |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the key experimental protocols for the preparation and characterization of these nanoparticle systems.
Preparation of this compound Nano-micelles
This compound nano-micelles can be prepared using a solvent evaporation method.[1]
-
Preparation of Aqueous Phase: Dissolve a specific amount of Kolliphor HS15 in purified water.
-
Preparation of Organic Phase: Dissolve this compound in a suitable organic solvent, such as acetone.
-
Emulsification: Slowly add the organic phase to the aqueous phase under constant magnetic stirring and gentle heating.
-
Solvent Evaporation: Continue stirring to allow for the complete evaporation of the organic solvent, leading to the self-assembly of nano-micelles.
-
Purification: Remove any free, unencapsulated this compound by filtration using a microporous membrane (e.g., 0.45 μm).
Characterization of Nanoparticles
Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS):
-
Sample Preparation: Dilute the nanoparticle suspension in an appropriate dispersant (e.g., deionized water) to an optimal concentration for analysis.
-
Instrument Setup: Use a Zetasizer Nano ZS or similar instrument. Set the laser wavelength (e.g., 633 nm) and scattering angle (e.g., 90° or 173°).
-
Measurement: Equilibrate the sample to a constant temperature (e.g., 25°C). Perform multiple runs for each sample to ensure reproducibility.
-
Data Analysis: The instrument software calculates the Z-average particle size, polydispersity index (PDI), and zeta potential based on the Brownian motion of the particles and their electrophoretic mobility, respectively.
Encapsulation Efficiency and Drug Loading Determination (High-Performance Liquid Chromatography - HPLC):
-
Separation of Free Drug: Separate the unencapsulated this compound from the nanoparticles. This can be achieved by methods such as ultracentrifugation, centrifugal ultrafiltration, or dialysis.
-
Quantification of Free Drug (Indirect Method): Analyze the supernatant or dialysate using a validated HPLC method to determine the concentration of free this compound.
-
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Quantification of Entrapped Drug (Direct Method): Disrupt the nanoparticles using a suitable solvent (e.g., methanol) to release the encapsulated this compound.
-
HPLC Analysis:
-
Mobile Phase: A suitable mixture of solvents (e.g., acetonitrile and water with a modifying agent like formic acid).
-
Column: A C18 reverse-phase column is typically used.
-
Detection: UV detection at the maximum absorbance wavelength of this compound.
-
Quantification: Calculate the concentration of this compound based on a standard curve.
-
Drug Loading (%) = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) x 100
-
In Vitro Drug Release Study (Dialysis Method):
-
Preparation: Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO).
-
Release Medium: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) that ensures sink conditions. The addition of a surfactant like Tween 80 may be necessary to maintain the solubility of the released this compound.[1]
-
Incubation: Maintain the system at a constant temperature (e.g., 37°C) with continuous stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantification: Analyze the concentration of this compound in the collected samples using HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key signaling pathways implicated in cell growth, fibrosis, and oxidative stress.
TGF-β/Smad Signaling Pathway in Myocardial Fibrosis
This compound has been shown to ameliorate myocardial fibrosis by inhibiting the TGF-β1/Smads signaling pathway.[3][4] It down-regulates the expression of Smad-2, α-SMA (a marker of myofibroblast activation), and collagen I and III, which are key mediators of tissue fibrosis.[1][2]
PI3K/Akt Signaling Pathway in Cardiomyocyte Protection
This compound protects cardiomyocytes from oxidative stress-induced injury by activating the PI3K/Akt signaling pathway.[5] This pathway is crucial for cell survival and proliferation.
Experimental Workflow for Signaling Pathway Analysis (Western Blotting)
The modulation of these signaling pathways by this compound is typically investigated using Western blotting to measure the expression and phosphorylation status of key proteins.
Conclusion
The development of effective delivery systems for this compound is paramount to unlocking its full therapeutic potential. Nano-micelles have demonstrated considerable promise in enhancing the solubility and providing sustained release of this compound, coupled with favorable in vitro efficacy in models of myocardial fibrosis. While direct comparative data for other nanocarriers such as SLNs, NLCs, and liposomes are currently unavailable for this compound, projections based on similar xanthone compounds suggest they may also offer viable strategies for its delivery. Further research involving head-to-head comparisons of these delivery systems is warranted to definitively establish the optimal formulation for this compound in various therapeutic contexts. The experimental protocols and pathway analyses presented in this guide provide a foundational framework for researchers to advance the development and evaluation of next-generation this compound therapeutics.
References
- 1. Preparation, characterization and in vitro study of this compound nano-micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, characterization and in vitro study of this compound nano-micelles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound Ameliorates Isoprenaline-Induced Myocardial Fibrosis by Regulating TGF-β1/Smads and p38 Signaling and Preventing NR4A1 Cytoplasmic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits SRY-Related High Mobility Group-Box Gene 9 to Block TGF-β Signalling Activation to Ameliorate Myocardial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound from Gentianella acuta (Michx.) Hulten protects H9c2 cells from hydrogen peroxide-induced injury via the PI3K-Akt signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
Bellidifolin and Conventional Arrhythmia Drugs: A Comparative Guide for Researchers
A comprehensive analysis of the current experimental evidence on bellidifolin in contrast to established antiarrhythmic pharmaceuticals.
Introduction
Arrhythmias, characterized by irregular heart rhythms, remain a significant challenge in cardiovascular medicine. While conventional antiarrhythmic drugs have been the cornerstone of therapy, their use is often limited by incomplete efficacy and the risk of proarrhythmic side effects. This has spurred the search for novel therapeutic agents with improved safety and efficacy profiles. This compound, a xanthone derived from the plant Gentianella acuta, has emerged as a compound of interest. Traditionally, Gentianella acuta has been used in folk medicine for the treatment of heart ailments, including arrhythmias[1][2][3][4][5][6]. Modern research has begun to elucidate the cardioprotective mechanisms of this compound, suggesting its potential as a therapeutic agent for cardiac diseases[1][4]. This guide provides a detailed comparison of the current state of knowledge on this compound with that of conventional antiarrhythmic drugs, focusing on their mechanisms of action, and supported by available experimental data. It is important to note that while research on this compound's cardioprotective effects is growing, direct comparative studies on its antiarrhythmic efficacy against conventional drugs are currently lacking in the scientific literature.
Comparative Analysis of Mechanisms of Action
Conventional antiarrhythmic drugs are typically categorized based on the Vaughan-Williams classification, which groups them according to their primary mechanism of action on cardiac ion channels. This compound, on the other hand, has been primarily studied for its effects on intracellular signaling pathways related to cardioprotection.
| Drug Class/Compound | Primary Mechanism of Action | Electrophysiological Effects | Key Molecular Targets |
| This compound | Primarily investigated for cardioprotective effects. Modulates signaling pathways involved in cardiac fibrosis and oxidative stress[1][4][7]. The direct antiarrhythmic mechanism is not yet fully elucidated. | Effects on cardiac action potential and specific ion channels are not well-documented in publicly available research. | PI3K-Akt, TGF-β1/Smads, Nox4/ROS[7] |
| Class I (e.g., Flecainide) | Blocks fast sodium channels (INa)[8]. | Slows the upstroke of the cardiac action potential (Phase 0), leading to decreased conduction velocity. Can also affect repolarization[8][9][10]. | Voltage-gated sodium channels (Nav1.5)[8][11][12][13]. |
| Class III (e.g., Amiodarone) | Primarily blocks potassium channels (IKr, IKs), prolonging repolarization[9][10]. Also exhibits Class I, II, and IV actions[9][10]. | Prolongs the action potential duration (APD) and the effective refractory period (ERP)[9][10][14]. | Multiple ion channels including K+, Na+, and Ca2+ channels, and adrenergic receptors[9][10][13]. |
| Class IV (e.g., Verapamil) | Blocks L-type calcium channels (ICa-L)[9][10]. | Slows conduction in the sinoatrial (SA) and atrioventricular (AV) nodes, reduces heart rate, and can terminate reentrant arrhythmias involving the AV node[9][10][15][16]. | L-type voltage-gated calcium channels (Cav1.2)[15][16][17]. |
Experimental Data Summary
Direct comparative experimental data on the antiarrhythmic efficacy of this compound versus conventional drugs is not available in the reviewed literature. The following table summarizes the types of experimental evidence available for each.
| Compound/Drug | In Vitro Evidence | In Vivo Evidence | Key Findings |
| This compound | Studies on H9c2 cardiomyocytes show protection against oxidative stress-induced injury via the PI3K-Akt pathway[1]. Reduces proliferation of cardiac fibroblasts[4][5][7]. | Animal models of myocardial fibrosis and hypertrophy show that this compound can attenuate adverse cardiac remodeling[4][7]. | Primarily demonstrates cardioprotective effects against structural heart disease, which may indirectly reduce the substrate for arrhythmias. |
| Flecainide | In vitro models of atrial fibrillation have been used to study its effects on action potential duration and conduction velocity[8][18]. | Effective in suppressing ventricular arrhythmias in animal models without structural heart disease[12][19][20]. | A potent sodium channel blocker, effective for certain supraventricular and ventricular arrhythmias, but with proarrhythmic potential, especially in patients with structural heart disease[10]. |
| Amiodarone | Demonstrates effects on multiple ion channels in isolated cardiomyocytes[9][10]. | Effective in a broad range of arrhythmia models, including those induced by coronary ligation and programmed electrical stimulation[13][19]. | A broad-spectrum antiarrhythmic with high efficacy but also a significant side-effect profile due to its effects on multiple organs[9][10][13]. |
| Verapamil | Reduces calcium currents and slows the action potential upstroke in isolated cardiac cells[9][10][15][16]. | Effective in terminating supraventricular tachycardias and controlling ventricular rate in atrial fibrillation in animal models[6][19]. | Primarily used for supraventricular arrhythmias and rate control due to its effects on the SA and AV nodes[9][10]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols relevant to the study of antiarrhythmic drugs.
In Vivo Arrhythmia Models
-
Aconitine-Induced Arrhythmia Model: This model is often used to screen for drugs with sodium channel blocking activity.
-
Animal Model: Male Wistar rats (250-300g) are anesthetized.
-
Arrhythmia Induction: A continuous intravenous infusion of aconitine (e.g., 10 µg/kg/min) is administered.
-
Drug Administration: The test compound (e.g., this compound) or a reference drug is administered intravenously before or after the onset of arrhythmias.
-
Data Acquisition: A continuous electrocardiogram (ECG) is recorded to monitor the onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation[13][21][22][23][24][25].
-
-
Coronary Artery Ligation-Induced Arrhythmia Model: This model mimics arrhythmias associated with myocardial ischemia and infarction.
-
Animal Model: Anesthetized rats or mice undergo a thoracotomy.
-
Ischemia Induction: The left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia.
-
Drug Administration: The test compound is administered prior to or after coronary ligation.
-
Data Acquisition: ECG is monitored to assess the incidence and duration of ischemic arrhythmias[14][19][26][27][28].
-
In Vitro Electrophysiology
-
Whole-Cell Patch-Clamp Technique: This technique is used to measure the activity of specific ion channels in isolated cardiomyocytes.
-
Cell Preparation: Cardiomyocytes are isolated from animal hearts (e.g., rat, guinea pig) or derived from human induced pluripotent stem cells (hiPSCs).
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the whole cell.
-
Data Acquisition: Voltage-clamp protocols are applied to measure specific ionic currents (e.g., INa, ICa-L, IKr) in the absence and presence of the test compound. Current-clamp recordings are used to measure the effects on action potential duration and morphology[16][17][29][30][31][32][33].
-
Signaling Pathways and Mechanisms of Action
This compound's Cardioprotective Signaling Pathways
This compound's known effects are primarily centered on mitigating pathological cardiac remodeling, which can create the substrate for arrhythmias.
Caption: this compound's putative cardioprotective mechanisms.
Conventional Antiarrhythmic Drug Mechanisms
The following diagram illustrates the primary sites of action for conventional antiarrhythmic drugs on the cardiac action potential.
Caption: Primary targets of conventional antiarrhythmic drugs.
Conclusion and Future Directions
The available evidence suggests that this compound possesses significant cardioprotective properties, primarily by mitigating oxidative stress and fibrosis-related signaling pathways[1][4][7]. These effects on the underlying cardiac substrate could indirectly contribute to a reduction in arrhythmogenesis. However, there is a clear lack of direct evidence from head-to-head comparative studies evaluating the antiarrhythmic efficacy of this compound against conventional drugs like flecainide, amiodarone, and verapamil.
Future research should focus on:
-
Direct Electrophysiological Studies: Utilizing patch-clamp techniques to investigate the effects of this compound on key cardiac ion channels (Na+, K+, Ca2+) and on the cardiac action potential in isolated cardiomyocytes.
-
In Vivo Arrhythmia Models: Evaluating the efficacy of this compound in established animal models of arrhythmia (e.g., aconitine-induced, ischemia-reperfusion) and directly comparing its performance with standard antiarrhythmic agents.
-
Mechanism of Action Studies: Elucidating the precise molecular targets responsible for any observed antiarrhythmic effects of this compound.
Such studies are essential to validate the traditional use of Gentianella acuta for arrhythmias and to determine if this compound or its derivatives could represent a novel class of antiarrhythmic drugs with a potentially more favorable safety profile. Until such data becomes available, the comparison between this compound and conventional antiarrhythmic drugs remains largely speculative on the antiarrhythmic front, with this compound's current strength lying in its demonstrated cardioprotective capabilities.
References
- 1. This compound from Gentianella acuta (Michx.) Hulten protects H9c2 cells from hydrogen peroxide-induced injury via the PI3K-Akt signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aqueous extract of Gentianella acuta improves isoproterenol‑induced myocardial fibrosis via inhibition of the TGF‑β1/Smads signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gentianella acuta prevents acute myocardial infarction induced by isoproterenol in rats via inhibition of galectin-3/TLR4/MyD88/NF-кB inflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates Isoprenaline-Induced Myocardial Fibrosis by Regulating TGF-β1/Smads and p38 Signaling and Preventing NR4A1 Cytoplasmic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, characterization and in vitro study of this compound nano-micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gentianella acuta mitigates cardiovascular damage and inflammation in diet-induced hypercholesterolaemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Ameliorates Isoprenaline-Induced Myocardial Fibrosis by Regulating TGF-β1/Smads and p38 Signaling and Preventing NR4A1 Cytoplasmic Localization [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. The electrophysiology and pharmacology of verapamil, flecainide, and amiodarone: correlations with clinical effects and antiarrhythmic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative haemodynamic effects of verapamil, flecainide, amiodarone and sotalol in the conscious rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and In Vivo Antiarrhythmic Activity Evaluation of Novel Scutellarein Analogues as Voltage-Gated Nav1.5 and Cav1.2 Channels Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Development of a severe model of early coronary artery ligation-induced dysrhythmias in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Basic Electromyography: Analysis of Motor Unit Action Potentials | Musculoskeletal Key [musculoskeletalkey.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Multicellular In vitro Models of Cardiac Arrhythmias: Focus on Atrial Fibrillation [frontiersin.org]
- 19. Arrhythmia models for drug research: classification of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent advances in in vivo screening for antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antiarrhythmic effects of an aconitine-like compound, TJN-505, on canine arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of a new ultrashort betalytic agent on aconitine-induced arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. scispace.com [scispace.com]
- 26. Trilinolein reduces infarct size and suppresses ventricular arrhythmias in rats subjected to coronary ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Coronary artery ligation and intramyocardial injection in a murine model of infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A Novel and Efficient Model of Coronary Artery Ligation and Myocardial Infarction in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Caveolin-3 Microdomain: Arrhythmia Implications for Potassium Inward Rectifier and Cardiac Sodium Channel [frontiersin.org]
- 30. Reference values of motor unit action potentials obtained with multi-MUAP analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. On the selection of concentric needle electromyogram motor unit action potentials: is the rise time criterion too restrictive? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. EMG Evaluation of the Motor Unit - Electrophysiologic Biopsy: Overview, Indications, Equipment [emedicine.medscape.com]
- 33. Cardiac ion channels | Semantic Scholar [semanticscholar.org]
Replicating published findings on Bellidifolin's bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of Bellidifolin with alternative therapeutic agents, supported by published experimental data. Detailed methodologies for key experiments are outlined to facilitate the replication of these findings.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the anticancer, neuroprotective, cardioprotective, and anti-inflammatory effects of this compound and its alternatives.
Anticancer Activity in A549 Human Lung Carcinoma Cells
| Compound | Target Pathway | Assay | Incubation Time | IC50 Value |
| This compound | STAT3/COX-2 | CCK-8 | 72 hours | 50-100 µM[1] |
| Celecoxib | COX-2 | MTT | 24 hours | ~50-100 µM[2] |
| MTT | 48 hours | 11.04 µM, 15.6 µM, 16.08 µM[3] | ||
| MTT | 72 hours | 57.87 µM[3] | ||
| Napabucasin | STAT3 | WST-8 | 72 hours | 0.12 µM, 0.74 µM[4] |
| CCK-8 | 24, 48, 72 hours | IC50 not specified, but significant viability reduction[5] |
Neuroprotective Effects in PC12 Cells
| Compound | Target Pathway | Stressor | Assay | Treatment Duration | Outcome |
| This compound | p38 MAPK | Hypoxia | Not specified | Pre-treatment | Increased cell survival at 20 µM and 40 µM[6] |
| SB203580 | p38 MAPK | NMDA | MTT, LDH | Not specified | Neuroprotective effects observed[7] |
Cardioprotective Effects in H9c2 Cardiomyocytes
| Compound | Target Pathway | Stressor | Assay | Treatment Duration | Outcome |
| This compound | PI3K/Akt | 300 µM H₂O₂ | MTT | 24h pre-treatment, 3h stress | Increased cell viability at 20, 40, and 80 µM[8] |
| LY294002 | PI3K/Akt | Hypoxia/Reoxygenation | MTT | 2h pre-treatment | Reversed the protective effect of other agents[9] |
Anti-inflammatory Activity in RAW 264.7 Macrophages
| Compound | Target Pathway | Stimulus | Assay | Treatment Duration | IC50 for NO Inhibition |
| This compound | NF-κB/MAPKs/Akt | LPS | Griess Assay | 1h pre-treatment, 24h stimulation | Data not available in searched literature |
| Parthenolide | NF-κB | LPS | Griess Assay | 1h pre-treatment, 8h stimulation | Significant inhibition at 10 and 20 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Maintenance
-
A549 (Human Lung Carcinoma): Cells are maintained in DMEM supplemented with 10% heat-inactivated FCS, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
PC12 (Rat Pheochromocytoma): Cells are cultured in Ham's F-12K medium supplemented with 15% horse serum and 2.5% fetal bovine serum. For differentiation, the serum concentration is reduced, and Nerve Growth Factor (NGF) is added.
-
H9c2 (Rat Cardiomyoblasts): Cells are cultured in DMEM containing 10% FBS, 100 μg/mL streptomycin, and 100 U/mL penicillin.
-
RAW 264.7 (Mouse Macrophages): Cells are grown in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
Anticancer Activity Assay (A549 cells)
-
Cell Seeding: A549 cells are seeded in 96-well plates at a density of 5,000 cells/well and pre-cultured for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of this compound, Celecoxib, or Napabucasin.
-
Incubation: The plates are incubated for the specified duration (24, 48, or 72 hours).
-
Viability Assessment:
-
CCK-8/WST-8 Assay: 10 µL of CCK-8 or WST-8 solution is added to each well, and the plate is incubated for 1-4 hours. The absorbance is measured at 450 nm.[10][11]
-
MTT Assay: 10-20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours. The formazan crystals are dissolved in 100-150 µL of a solubilization solution (e.g., DMSO or a specialized detergent), and the absorbance is read at 570 nm.[12][13]
-
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% is calculated from the dose-response curve.
Neuroprotective Assay (PC12 cells)
-
Cell Seeding and Differentiation: PC12 cells are seeded on coated plates and differentiated with NGF.
-
Pre-treatment: Differentiated cells are pre-treated with this compound or SB203580 for a specified duration.
-
Induction of Injury: Neuronal injury is induced by exposing the cells to hypoxia (e.g., using an oxygen-glucose deprivation chamber) or a neurotoxic agent like NMDA.
-
Viability Assessment: Cell viability is determined using assays such as the MTT or LDH release assay.[14]
Cardioprotective Assay (H9c2 cells)
-
Cell Seeding: H9c2 cells are seeded in 96-well plates.
-
Pre-treatment: Cells are pre-treated with this compound or LY294002 for 24 hours.[8]
-
Oxidative Stress Induction: Oxidative stress is induced by adding hydrogen peroxide (H₂O₂) to the cell culture medium for a specified time (e.g., 3 hours).[8]
-
Viability Assessment: Cell viability is measured using the MTT assay.[8]
Anti-inflammatory Assay (RAW 264.7 cells)
-
Cell Seeding: RAW 264.7 cells are seeded in 96-well plates.
-
Pre-treatment: Cells are pre-treated with the test compound for 1 hour.[15][16]
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubating for 24 hours.[15][16][17]
-
Nitric Oxide Measurement (Griess Assay):
-
50-100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent.
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The concentration of nitrite, a stable product of nitric oxide, is determined by comparison with a sodium nitrite standard curve.
-
Visualizations
Experimental Workflow for In Vitro Bioactivity Screening
Caption: General workflow for in vitro screening of this compound's bioactivity.
Key Signaling Pathways Modulated by this compound
Caption: Signaling pathways affected by this compound in different cell models.
References
- 1. This compound Inhibits Proliferation of A549 Cells by Regulating STAT3/COX-2 Expression and Protein Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resveratrol inhibits the proliferation of A549 cells by inhibiting the expression of COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The cancer stemness inhibitor napabucasin suppresses small cell lung cancer growth through SOX2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Neuroprotective Effect of Codonopsis pilosula Polysaccharide on Aβ25-35-Induced Damage in PC12 Cells via the p38MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound from Gentianella acuta (Michx.) Hulten protects H9c2 cells from hydrogen peroxide-induced injury via the PI3K-Akt signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. ptglab.com [ptglab.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Bellidifolin in Cardiovascular Disease: A Comparative Meta-analysis of Preclinical Studies
An objective guide for researchers and drug development professionals summarizing the current experimental evidence on the therapeutic potential of bellidifolin in cardiovascular disease.
This compound, a xanthone compound primarily isolated from plants of the Gentianella genus, has garnered increasing interest for its potential cardioprotective effects. While no clinical meta-analyses are currently available, a growing body of preclinical research suggests its therapeutic promise in various cardiovascular conditions, including cardiac hypertrophy, myocardial fibrosis, and ischemia-reperfusion injury. This guide provides a comprehensive comparison of the key experimental findings, methodologies, and proposed mechanisms of action from these foundational studies.
Quantitative Data Summary
The following tables summarize the significant quantitative findings from key preclinical studies investigating the effects of this compound on markers of cardiovascular disease.
Table 1: Effects of this compound on Cardiac Hypertrophy Markers
| Study Model | Inducer | This compound Dose | Key Biomarkers | Results | Reference |
| Mouse Model | Isoprenaline (ISO) | 5, 10, 20 mg/kg/day | ANP, BNP, β-MHC mRNA levels | Dose-dependent reduction in gene expression of hypertrophy markers.[1] | [1] |
| H9C2 Cardiomyocytes | Isoprenaline (ISO) | 5, 10, 20 μM | ANP, BNP, β-MHC mRNA levels | Significant inhibition of ISO-induced marker gene expression.[1] | [1] |
Table 2: Effects of this compound on Myocardial Fibrosis Markers
| Study Model | Inducer | This compound Dose | Key Biomarkers | Results | Reference |
| Mouse Model | Isoprenaline (ISO) | 10, 20 mg/kg/day | α-SMA, Collagen I, Collagen III protein expression | Significant reduction in the expression of fibrotic markers.[2][3][4] | [2][3][4] |
| Cardiac Fibroblasts (CFs) | TGF-β1 | 10, 20 μM | α-SMA, Collagen I, Collagen III protein expression | Inhibition of TGF-β1-induced increases in fibrotic markers.[2][3][4] | [2][3][4] |
| Human Cardiac Fibroblasts (HCFs) | TGF-β1 | Not specified | α-SMA, Collagen I, Collagen III protein expression | Inhibition of elevations in fibrotic markers by decreasing SOX9 expression.[5] | [5] |
Table 3: Effects of this compound on Oxidative Stress and Cell Injury Markers
| Study Model | Inducer | This compound Dose | Key Biomarkers | Results | Reference |
| H9c2 Cardiomyocytes | Hydrogen Peroxide (H₂O₂) | Not specified | LDH, CK, ALT levels | Decreased levels of injury markers.[6][7] | [6][7] |
| H9c2 Cardiomyocytes | Hydrogen Peroxide (H₂O₂) | Not specified | SOD, GSH-Px levels | Dose-dependent increase in antioxidant enzyme activity.[6][7] | [6][7] |
| H9c2 Cardiomyocytes | Hydrogen Peroxide (H₂O₂) | Not specified | Apoptosis Rate | Decreased rate of H₂O₂-induced apoptosis.[6][7] | [6][7] |
Experimental Protocols
This section details the methodologies employed in the cited studies to investigate the effects of this compound.
In Vivo Models
-
Isoprenaline-Induced Cardiac Hypertrophy and Fibrosis in Mice:
-
Animal Model: Male C57BL/6 mice were typically used.
-
Induction: Isoprenaline (ISO) was administered subcutaneously at varying doses (e.g., 5 mg/kg/day) for a specified period (e.g., 14 days) to induce cardiac hypertrophy or fibrosis.[1][2][3][4]
-
Treatment: this compound was administered orally or via intraperitoneal injection at different dosages (e.g., 5, 10, 20 mg/kg/day) concurrently with or prior to ISO administration.[1][2][3][4]
-
Analysis: Cardiac function was assessed by echocardiography. Heart tissues were collected for histological analysis (e.g., H&E and Masson's trichrome staining), and gene and protein expression analysis of relevant markers (e.g., ANP, BNP, α-SMA, Collagen I/III) were performed using qRT-PCR and Western blotting.[1][2][3][4][8]
-
In Vitro Models
-
Isoprenaline-Induced Hypertrophy in H9C2 Cells:
-
Cell Line: Rat embryonic cardiac muscle cell line H9C2.
-
Induction: Cells were stimulated with isoprenaline (e.g., 10 μM) for a specific duration (e.g., 24 hours) to induce a hypertrophic response.[1]
-
Treatment: Cells were pre-treated with this compound at various concentrations (e.g., 5, 10, 20 μM) for a set time before ISO stimulation.[1]
-
Analysis: Cell surface area was measured by immunofluorescence. Gene expression of hypertrophic markers was quantified by qRT-PCR, and protein expression of signaling pathway components was assessed by Western blotting.[1]
-
-
TGF-β1-Induced Fibrosis in Cardiac Fibroblasts:
-
Cell Lines: Primary cardiac fibroblasts (CFs) isolated from neonatal rats or human cardiac fibroblasts (HCFs).
-
Induction: Cells were treated with transforming growth factor-beta 1 (TGF-β1) (e.g., 10 ng/mL) to induce fibroblast-to-myofibroblast differentiation and extracellular matrix production.[2][3][4][5]
-
Treatment: this compound was added to the cell culture medium at different concentrations (e.g., 10, 20 μM) prior to or concurrently with TGF-β1 stimulation.[2][3][4]
-
Analysis: Cell proliferation was assessed using assays like CCK-8. The expression of fibrotic markers (α-SMA, Collagen I, Collagen III) was determined by Western blotting and immunofluorescence.[2][3][4][5]
-
-
Hydrogen Peroxide-Induced Oxidative Stress in H9c2 Cells:
-
Cell Line: H9c2 rat myocardial cells.
-
Induction: Oxidative stress was induced by exposing cells to hydrogen peroxide (H₂O₂).[6][7]
-
Treatment: Cells were pre-treated with this compound before H₂O₂ exposure.[6][7]
-
Analysis: Cell viability and apoptosis were measured. The levels of lactate dehydrogenase (LDH), creatine kinase (CK), and alanine aminotransferase (ALT) in the culture medium were determined to assess cell injury. The activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) were also measured.[6][7]
-
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its cardioprotective effects by modulating several key signaling pathways implicated in the pathogenesis of cardiovascular diseases.
BRD4/Nox4/ROS Pathway in Cardiac Hypertrophy
In the context of isoprenaline-induced cardiac hypertrophy, this compound has been found to inhibit the epigenetic regulator bromodomain-containing protein 4 (BRD4).[1] This inhibition leads to a downstream suppression of the Nox4/ROS (NADPH oxidase 4/Reactive Oxygen Species) signaling pathway.[1] The proposed mechanism involves this compound reducing the acetylation of H3K122 and the phosphorylation of RNA Pol II, which are mediated by BRD4.[1]
References
- 1. This compound ameliorates isoprenaline-induced cardiac hypertrophy by the Nox4/ROS signalling pathway through inhibiting BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Ameliorates Isoprenaline-Induced Myocardial Fibrosis by Regulating TGF-β1/Smads and p38 Signaling and Preventing NR4A1 Cytoplasmic Localization [frontiersin.org]
- 3. This compound Ameliorates Isoprenaline-Induced Myocardial Fibrosis by Regulating TGF-β1/Smads and p38 Signaling and Preventing NR4A1 Cytoplasmic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates Isoprenaline-Induced Myocardial Fibrosis by Regulating TGF-β1/Smads and p38 Signaling and Preventing NR4A1 Cytoplasmic Localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits SRY-Related High Mobility Group-Box Gene 9 to Block TGF- β Signalling Activation to Ameliorate Myocardial Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound from Gentianella acuta (Michx.) Hulten protects H9c2 cells from hydrogen peroxide-induced injury via the PI3K-Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound from Gentianella acuta (Michx.) Hulten protects H9c2 cells from hydrogen peroxide-induced injury via the PI3K-Akt signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits SRY-Related High Mobility Group-Box Gene 9 to Block TGF-β Signalling Activation to Ameliorate Myocardial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Bellidifolin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides comprehensive, step-by-step guidance for the safe handling, storage, and disposal of Bellidifolin, a xanthone compound with known biological activities. Adherence to these protocols is crucial for minimizing risks and ensuring a safe research environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.
| Category | Required PPE | Specifications and Remarks |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory where this compound is handled. Provides protection against splashes and airborne particles. |
| Hand Protection | Protective gloves | Nitrile or latex gloves are suitable. Gloves must be inspected before use and disposed of properly after handling the compound. |
| Skin and Body Protection | Impervious clothing (Lab coat) | A long-sleeved lab coat is required to protect the skin from accidental contact. |
| Respiratory Protection | Suitable respirator | A respirator should be used when handling the powdered form of this compound to avoid inhalation of dust particles. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Avoid the formation of dust and aerosols.
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
-
For long-term storage of the powder, a temperature of -20°C is recommended.
-
If dissolved in a solvent, store at -80°C.
Disposal Plan
The disposal of this compound and its contaminated materials must be carried out in accordance with institutional and local regulations for chemical waste.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste. Do not discard in regular trash. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| This compound Solutions | Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (gloves, etc.) | Dispose of in a designated hazardous waste container. |
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes, precision balance, vortex mixer.
-
Procedure:
-
Tare a sterile microcentrifuge tube on a precision balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 1 mL of DMSO to 2.74 mg of this compound).
-
Vortex the tube until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Cell Treatment with this compound (H9c2 cells)[1]
-
Objective: To treat H9c2 cardiac myoblasts with this compound to investigate its effects on cellular processes.
-
Materials: H9c2 cells, Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, this compound stock solution.
-
Procedure:
-
Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the H9c2 cells in 96-well plates at a density of 2 x 10^4 cells/mL in 100 µL of media and incubate for 24 hours.[1]
-
Prepare the desired concentrations of this compound by diluting the stock solution in DMEM. Note that the final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Proceed with the desired downstream assays (e.g., cell viability assay, protein extraction).
-
Visualizations
Procedural Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Emergency Response for Accidental Spill
Caption: Emergency response plan for an accidental spill of this compound.
This compound and the PI3K/Akt Signaling Pathway
Caption: this compound activates the PI3K/Akt pathway, leading to the inhibition of GSK-3β and promoting cell survival and growth.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
